ER PhotoFlipper 32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C95H132F5N7O34S6 |
|---|---|
Molecular Weight |
2203.5 g/mol |
IUPAC Name |
1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C95H132F5N7O34S6/c1-65-76(143-89-85(65)144-87-67(3)86(145-90(87)89)88-68(4)94-92(146-88)91-93(147(94,113)114)66(2)75(60-101)142-91)64-139-63-70-61-106(105-104-70)62-78(109)141-69(5)71-58-73(115-6)74(59-72(71)107(111)112)140-11-7-8-77(108)102-9-12-116-14-16-118-18-20-120-22-24-122-26-28-124-30-32-126-34-36-128-38-40-130-42-44-132-46-48-134-50-52-136-54-56-138-57-55-137-53-51-135-49-47-133-45-43-131-41-39-129-37-35-127-33-31-125-29-27-123-25-23-121-21-19-119-17-15-117-13-10-103-95(110)79-80(96)82(98)84(100)83(99)81(79)97/h58-59,61,69H,7-57,62-64H2,1-6H3,(H,102,108)(H,103,110) |
InChI Key |
YYIJBCJXRNSYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC(C)C8=CC(=C(C=C8[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C9=C(C(=C(C(=C9F)F)F)F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ER PhotoFlipper 32 (ER Flipper-TR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ER PhotoFlipper 32, a fluorescent probe designed for the real-time analysis of membrane tension within the endoplasmic reticulum (ER) of living cells. For the purposes of this guide, this compound will be treated as synonymous with ER Flipper-TR®, the designation predominantly used in scientific literature. This document details the probe's mechanism of action, key experimental protocols, and its applications in studying ER-related cellular processes.
Introduction to this compound (ER Flipper-TR)
This compound is a specialized, live-cell fluorescent probe engineered to specifically target the endoplasmic reticulum and report on the biophysical state of its membrane. It belongs to the "Flipper" family of mechanosensitive probes that are sensitive to changes in lipid packing and membrane tension.[1][2] These probes are invaluable tools in the field of mechanobiology, enabling researchers to investigate the role of mechanical forces in cellular signaling and organelle function.
The core of this compound's functionality lies in its unique molecular structure, which consists of two dithienothiophene groups that can rotate relative to each other.[1] The degree of this rotation is influenced by the lateral pressure exerted by lipids within the membrane, which in turn correlates with membrane tension. This change in conformation directly affects the probe's fluorescence lifetime, providing a quantifiable measure of the membrane's physical state.[3]
Mechanism of Action
The functionality of this compound is based on the principle of planarizable push-pull fluorophores. When inserted into a lipid bilayer, the probe's two dithienothiophene "flippers" are subjected to pressure from the surrounding lipid molecules.[4] In a more ordered or tense membrane, the lipids are more tightly packed, which physically restricts the rotation of the flippers and forces them into a more planar conformation. This planarization leads to a longer fluorescence lifetime. Conversely, in a less ordered or more relaxed membrane, the flippers have more freedom to twist, resulting in a shorter fluorescence lifetime.
This compound is specifically targeted to the endoplasmic reticulum through the inclusion of a pentafluorophenyl group. This group covalently reacts with cysteine residues on proteins located on the outer surface of the ER membrane, ensuring specific and stable labeling.
Quantitative Data
The primary quantitative output for this compound is its fluorescence lifetime (τ), measured in nanoseconds (ns). This parameter is highly sensitive to the local membrane environment. Below is a summary of typical photophysical properties and reported fluorescence lifetime values.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~480-488 nm | |
| Emission Wavelength (λem) | ~600 nm | |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | |
| Quantum Yield (QY) | 30% (in AcOEt) | |
| Fluorescence Lifetime Range | 2.8 - 7 ns | |
| Average Lifetime in HeLa Cells | ~3.5 ns |
Table 1: Photophysical Properties of ER Flipper-TR.
| Cell Type / Condition | Average Fluorescence Lifetime (τavg) | Reference |
| HeLa Cells (baseline) | ~3.5 ns | |
| RPE1 Cells (non-confluent) | ~5.4 ± 0.2 ns (Flipper-TR) | |
| RPE1 Cells (confluent) | ~5.5 ± 0.1 ns (Flipper-TR) | |
| Mitochondria (Mito Flipper-TR) | ~3.2 ns in HeLa cells | |
| Lysosomes (Lyso Flipper-TR) | ~4.0 ns in HeLa cells |
Table 2: Reported Fluorescence Lifetimes of Flipper Probes in Different Organelles and Conditions. Note: Data for Flipper-TR in different confluency states is included to illustrate the sensitivity of the probe to cellular context.
Experimental Protocols
The following is a generalized protocol for staining live cells with this compound and performing fluorescence lifetime imaging microscopy (FLIM).
4.1. Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound by dissolving the contents of a vial (e.g., 35 nmol) in an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) (e.g., 35 µL). Store the stock solution at -20°C or below, protected from light. The solution is typically stable for up to 3 months.
-
Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1 µM in pre-warmed cell culture medium. It is crucial to use the staining solution shortly after preparation.
4.2. Cell Staining Procedure
-
Culture cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes).
-
When cells have reached the desired confluency, remove the existing culture medium.
-
Add the 1 µM staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
After incubation, the cells can be imaged directly in the staining solution, as the probe is only fluorescent when inserted into a membrane. Optionally, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed culture medium.
4.3. Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Microscope Setup: Use a confocal microscope equipped with a FLIM module, typically based on time-correlated single photon counting (TCSPC). A pulsed laser with an excitation wavelength of ~488 nm is suitable for exciting this compound.
-
Data Acquisition: Collect emitted photons using a band-pass filter centered around 600 nm (e.g., 575-625 nm). Acquire photon arrival time data until a sufficient number of photons per pixel are collected to ensure a reliable lifetime fit (typically a minimum of 1000 photons in the brightest pixel).
-
Data Analysis: Analyze the TCSPC data using appropriate software. The fluorescence decay curves are typically fitted with a bi-exponential model to account for the complex membrane environment. The average fluorescence lifetime (τavg) is then calculated and used to generate a lifetime map of the ER.
Visualizations
Changes in ER membrane tension, as detected by this compound, can be indicative of ER stress. The Unfolded Protein Response (UPR) is a key signaling pathway that is activated in response to ER stress.
Caption: The Unfolded Protein Response (UPR) pathway in response to ER stress.
The following diagram outlines the typical workflow for an experiment using this compound.
Caption: Experimental workflow for ER membrane tension analysis.
This diagram illustrates the relationship between membrane properties and the fluorescence lifetime of this compound.
References
An In-depth Technical Guide to ER PhotoFlipper 32: Principle of Operation and Application in Probing Plasma Membrane Asymmetry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principle of operation for the ER PhotoFlipper 32 probe. It details the underlying mechanosensitive and photocleavable properties, experimental protocols for its application in studying plasma membrane asymmetry, and key quantitative data for experimental design and interpretation.
Core Principle of Operation
This compound is a sophisticated chemical tool designed for the spatiotemporal analysis of membrane mechanics, specifically enabling the investigation of plasma membrane asymmetry. Its operation is based on a dual-component system: an endoplasmic reticulum (ER) targeting moiety and a photocleavable, mechanosensitive fluorescent reporter, Flipper-TR.
Initially, the this compound probe localizes to the endoplasmic reticulum. This is achieved through a pentafluorophenyl group that covalently reacts with thiol residues of proteins on the outer surface of the ER.[1] The core of its functionality lies in the Flipper-TR mechanophore, which is connected to the ER anchor via a photocleavable ortho-nitrobenzyl linker.[1]
The Flipper-TR probe itself is a mechanosensitive fluorophore. Its fluorescence lifetime is directly correlated with the mechanical tension and order of the lipid bilayer it resides in. In a more ordered or tense membrane, the two dithienothiophene moieties of the Flipper-TR molecule are planarized, resulting in a longer fluorescence lifetime. Conversely, in a less ordered, more fluid membrane, the moieties are more twisted, leading to a shorter fluorescence lifetime. This change in fluorescence lifetime is the readout for membrane tension.
The "PhotoFlipper" aspect of the probe allows for the controlled release of the Flipper-TR reporter upon irradiation with UV light (e.g., 365 nm). This photocleavage of the ortho-nitrobenzyl linker detaches the Flipper-TR molecule from its ER anchor. The released, freely diffusible Flipper-TR can then intercalate into other cellular membranes. A key application of this controlled release is the labeling of the inner leaflet of the plasma membrane, a feat difficult to achieve with standard probes, thus enabling the study of plasma membrane asymmetry.[1]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound for probing plasma membrane asymmetry.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the released Flipper-TR probe.
Table 1: Photophysical Properties
| Property | Value | Notes |
| Excitation Wavelength (λ_ex) | ~488 nm | Optimal for Flipper-TR. |
| Emission Wavelength (λ_em) | 575 - 625 nm | |
| Photocleavage Wavelength | ~365 nm | For cleavage of the o-nitrobenzyl linker.[1] |
Table 2: Fluorescence Lifetime Data
| Probe State | Typical Fluorescence Lifetime (τ) | Cell Type Example |
| This compound (ER-bound) | ~3.5 ns | HeLa cells |
| Flipper-TR (in plasma membrane) | ~4.5 ns | HeLa cells |
| Flipper-TR (general range) | 2.8 - 7.0 ns | Dependent on membrane order/tension. |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound to investigate plasma membrane asymmetry using Fluorescence Lifetime Imaging Microscopy (FLIM).
Cell Preparation and Staining
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Culture cells to an appropriate confluency (e.g., 60-80%).
-
Staining Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration (e.g., 1-5 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: After incubation, gently wash the cells two to three times with fresh imaging buffer to remove any unbound probe.
Imaging and Photocleavage
-
Microscope Setup: Use a confocal microscope equipped with a FLIM module. Set the excitation wavelength to ~488 nm for imaging the Flipper-TR probe. The emission should be collected in the 575-625 nm range.
-
Initial Imaging (Pre-cleavage): Acquire initial FLIM images of the ER-localized this compound. This serves as a baseline and confirms successful ER targeting.
-
Photocleavage: Select a region of interest (ROI) for photocleavage. Irradiate the ROI with a 365 nm UV laser. The irradiation time and power need to be optimized for the specific cell type and microscope setup. A typical starting point is 2-3 minutes of irradiation.[1]
-
Post-cleavage Imaging: Immediately after photocleavage, acquire a time-series of FLIM images to monitor the diffusion of the released Flipper-TR probe and its incorporation into the plasma membrane.
Data Analysis
-
FLIM Data Processing: Analyze the FLIM data to calculate the fluorescence lifetime (τ) for each pixel.
-
ROI Selection: Define ROIs corresponding to the outer leaflet of the plasma membrane (from cells stained directly with Flipper-TR in a separate experiment for comparison, if necessary) and the inner leaflet of the plasma membrane (in the photocleaved cells after probe diffusion).
-
Lifetime Comparison: Compare the average fluorescence lifetime of Flipper-TR in the inner leaflet with that of the outer leaflet. A statistically significant difference in the fluorescence lifetimes indicates an asymmetry in the mechanical properties and/or lipid order between the two leaflets.
Experimental Workflow Diagram
References
ER PhotoFlipper 32: An In-depth Technical Guide to its Mechanism of Action and Application in Probing Inner Plasma Membrane Leaflet Tension
Introduction
ER PhotoFlipper 32 is a sophisticated chemical tool designed for the spatiotemporally controlled investigation of membrane tension, specifically within the inner leaflet of the plasma membrane. This probe combines an endoplasmic reticulum (ER) targeting moiety, a photocleavable linker, and a mechanosensitive fluorescent reporter. Initially sequestered in the ER, a brief pulse of light triggers the release of the fluorescent probe, which subsequently traffics to and inserts into the inner leaflet of the plasma membrane. This allows for the precise measurement of membrane tension in this specific subcellular location using Fluorescence Lifetime Imaging Microscopy (FLIM). This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and relevant quantitative data for researchers in cell biology and drug development.
Core Mechanism of Action
The functionality of this compound is based on three key components: an ER-targeting group, a photocleavable linker, and the Flipper-TR fluorescent probe.
-
ER Targeting: The molecule is designed with a specific chemical group that directs its initial localization to the endoplasmic reticulum, effectively concentrating the probe within this organelle.
-
Photocleavage: this compound incorporates an ortho-nitrobenzyl (ONB) ether linker.[1][2][3] Upon irradiation with UV light (typically around 365 nm), this linker undergoes an intramolecular rearrangement, leading to its cleavage.[1][2] This releases the active fluorescent probe, Flipper-TR.
-
Flipper-TR Probe and Membrane Tension Sensing: The released Flipper-TR probe is a mechanosensitive fluorophore. Its fluorescence lifetime is sensitive to the physical state of the lipid bilayer it resides in. In a more fluid, disordered membrane, the two dithienothiophene moieties of the Flipper-TR molecule are twisted, resulting in a shorter fluorescence lifetime. Conversely, in a more ordered, tightly packed membrane, the molecule becomes more planar, leading to a longer fluorescence lifetime. This change in fluorescence lifetime is measured using FLIM to quantify membrane tension.
The unique strategy of this compound allows for the specific labeling of the inner leaflet of the plasma membrane. Following photocleavage in the ER, the released Flipper-TR probe is transported to the plasma membrane, where it preferentially inserts into the cytosolic leaflet.
Quantitative Data
The fluorescence lifetime of Flipper-TR probes is directly correlated with the lipid order of the membrane. The following table summarizes representative fluorescence lifetime values of a Flipper-TR probe in giant unilamellar vesicles (GUVs) of different lipid compositions, illustrating its sensitivity to membrane order.
| Lipid Composition | Membrane Phase | Average Fluorescence Lifetime (τ) [ns] |
| DOPC | Liquid-disordered (Ld) | 3.75 ± 0.08 |
| DOPC:Chol (60:40) | Liquid-ordered (Lo) | 5.31 ± 0.12 |
| SM:Chol (70:30) | Liquid-ordered (Lo) | 6.39 ± 0.29 |
Data adapted from a study on a similar Flipper probe in GUVs. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol.
Experimental Protocols
General Workflow for this compound
The experimental workflow for using this compound to measure inner plasma membrane leaflet tension involves several key steps:
-
Cell Culture and Staining: Cells are cultured on imaging-compatible dishes. They are then incubated with this compound to allow for its accumulation in the endoplasmic reticulum.
-
Photocleavage: A targeted pulse of UV light is applied to the cells to induce the cleavage of the ortho-nitrobenzyl linker and release the Flipper-TR probe.
-
Trafficking and Inner Leaflet Labeling: The released Flipper-TR probe is allowed to traffic from the ER to the plasma membrane and specifically label the inner leaflet.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): The fluorescence lifetime of the Flipper-TR probe in the inner plasma membrane leaflet is measured using FLIM.
Detailed Methodologies
4.2.1 Cell Preparation and Staining:
-
Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range, optimization may be required).
-
Replace the culture medium with the probe-containing medium and incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for ER accumulation.
-
Wash the cells twice with fresh, pre-warmed culture medium to remove any excess, unbound probe.
4.2.2 Photocleavage of this compound:
-
Mount the dish on the microscope stage.
-
Using a suitable light source (e.g., a 365 nm LED or a multiphoton laser), illuminate the region of interest containing the cells.
-
The duration and intensity of the UV exposure need to be carefully optimized to ensure efficient cleavage of the linker without causing phototoxicity. This is a critical step that will vary depending on the experimental setup and cell type.
4.2.3 Fluorescence Lifetime Imaging Microscopy (FLIM):
-
After a post-cleavage incubation period to allow for probe trafficking (optimization required), acquire FLIM images.
-
Excitation: Use a pulsed laser source suitable for exciting the Flipper-TR probe (e.g., a white light laser tuned to ~488 nm or a two-photon laser at ~920 nm).
-
Emission: Collect the fluorescence emission using a bandpass filter appropriate for the Flipper-TR emission spectrum (e.g., 570-630 nm).
-
Detection: Use a sensitive, time-resolved detector, such as a hybrid photodetector (HyD) or a photomultiplier tube (PMT) coupled to time-correlated single-photon counting (TCSPC) electronics.
-
Data Analysis: Analyze the FLIM data using appropriate software to fit the fluorescence decay curves and determine the average fluorescence lifetime (τ) for each pixel in the image. This will generate a map of membrane tension in the inner plasma membrane leaflet.
Signaling Pathways and Logical Relationships
The primary application of this compound is to investigate cellular processes that involve changes in the mechanical properties of the inner plasma membrane leaflet. This can include a variety of signaling pathways and cellular events.
References
Unveiling the Endoplasmic Reticulum: A Technical Guide to ER PhotoFlipper 32
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for a multitude of cellular functions, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Its intricate and dynamic structure necessitates advanced imaging tools for detailed study. While a variety of fluorescent probes have been developed for ER imaging, this guide focuses on providing a comprehensive technical overview of a putative novel probe, "ER PhotoFlipper 32," based on currently available information and established principles of fluorescent probe design and application.
It is important to note that a comprehensive search of the scientific literature did not yield specific data for a probe named "this compound." Therefore, this guide has been constructed based on the analysis of existing technologies and general principles applicable to fluorescent probes designed for the endoplasmic reticulum. The methodologies and data presented are representative examples and should be adapted based on the specific characteristics of any newly developed probe.
Core Principles of ER-Targeted Fluorescent Probes
Fluorescent probes designed for imaging the endoplasmic reticulum typically consist of three key components: a fluorophore, a linker, and an ER-targeting group. The fluorophore provides the optical signal, the linker offers structural flexibility, and the targeting group ensures specific localization to the ER. Common ER-targeting moieties include sulfonamide or glibenclamide groups, which bind to sulfonylurea receptors (SURs) present on the ER membrane.
The "PhotoFlipper" nomenclature suggests a mechanism involving a change in fluorescence properties upon a specific event, potentially related to membrane dynamics or viscosity, a characteristic of "flipper" probes. These probes are known to report on membrane tension or lipid organization through changes in their fluorescence lifetime or emission spectrum.
Hypothetical Data Summary
The following tables represent the type of quantitative data that would be essential for characterizing a new ER imaging probe.
Table 1: Photophysical Properties of this compound (Hypothetical)
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.60 |
| Fluorescence Lifetime (τ) | 3.5 ns |
Table 2: Performance in Live-Cell Imaging (Hypothetical)
| Parameter | Value |
| Optimal Staining Concentration | 100 nM |
| Incubation Time | 15 minutes |
| Photostability (t₁/₂) | 180 seconds |
| Colocalization Coefficient (with ER-Tracker™ Red) | 0.92 |
| Cytotoxicity (IC₅₀) | > 10 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of fluorescent probes. Below are standard protocols that would be employed to characterize and utilize an ER-targeted probe.
Protocol 1: Determination of Photophysical Properties
-
Sample Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 1 µM.
-
Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum and determine the molar extinction coefficient.
-
Fluorescence Measurement: Use a spectrofluorometer to measure the excitation and emission spectra. The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).
-
Fluorescence Lifetime Measurement: Utilize a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime.
Protocol 2: Live-Cell Staining and Imaging
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes and culture to 70-80% confluency.
-
Staining: Prepare a staining solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 100 nM).
-
Incubation: Replace the culture medium with the staining solution and incubate the cells for 15 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells twice with pre-warmed culture medium.
-
Imaging: Image the stained cells using a confocal laser scanning microscope equipped with appropriate laser lines and emission filters.
Protocol 3: Colocalization Analysis
-
Co-staining: Following the staining protocol for this compound, co-incubate the cells with a known ER-localizing probe (e.g., ER-Tracker™ Red) according to the manufacturer's instructions.
-
Image Acquisition: Acquire dual-channel fluorescence images.
-
Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin) to calculate a colocalization coefficient (e.g., Pearson's correlation coefficient) to quantify the degree of spatial overlap between the two probes.
Visualizing Workflows and Mechanisms
Diagrams are essential for representing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and a typical experimental workflow.
An In-depth Technical Guide to ER PhotoFlipper 32: A Fluorescent Probe for Endoplasmic Reticulum Membrane Tension
This technical guide provides a comprehensive overview of ER PhotoFlipper 32, a fluorescent probe designed for the specific measurement of membrane tension within the endoplasmic reticulum (ER). Tailored for researchers, scientists, and professionals in drug development, this document delves into the probe's mechanism of action, photophysical properties, experimental protocols, and applications in cellular mechanobiology.
Core Principles and Mechanism of Action
This compound, also commercially known as ER Flipper-TR®, is a sophisticated mechanosensitive fluorescent probe.[1][2] Its core structure consists of two dithienothiophene (DTT) fluorescent groups that can rotate around a central carbon bond.[3][4] This rotational freedom is the key to its function as a membrane tension sensor.
When inserted into a lipid bilayer, the hydrophobic nature of the probe causes it to align vertically between the lipid tails.[3] The lateral pressure exerted by the packed lipids in the membrane restricts the twisting motion of the DTT groups, leading to their planarization. The degree of this planarization is directly proportional to the membrane tension. In more ordered and tense membranes, the probe becomes more planar, which in turn alters its fluorescent properties, specifically its fluorescence lifetime. An increase in membrane tension leads to a longer fluorescence lifetime.
Targeting to the endoplasmic reticulum is achieved through a pentafluorophenyl group, which is thought to react with thiols of proteins on the outer surface of the ER membrane, effectively anchoring the probe to this specific organelle.
Photophysical and Quantitative Data
The fluorescent properties of this compound are crucial for its application. The following table summarizes the key quantitative data for the probe, commercially known as ER Flipper-TR®.
| Property | Value | Notes |
| Excitation Maximum (λabs) | 480 nm | Can be excited with a 488 nm laser. |
| Emission Maximum (λfl) | 600 nm | Emission is typically collected in a band between 575 and 625 nm. |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ mol⁻¹·cm⁻¹ | In DMSO. |
| Quantum Yield (QY) | 30% | In Ethyl Acetate. |
| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | The longer lifetime component (τ1) is used to report membrane tension. |
| Average Lifetime in HeLa Cells | ~3.2 - 4.1 ns | Varies between ER tubules (~4.1 ns) and sheets (~3.2-3.8 ns). |
Signaling Pathway and Mechanosensing Mechanism
The following diagram illustrates the mechanism by which this compound senses and reports changes in ER membrane tension.
References
ER PhotoFlipper 32: An In-Depth Technical Guide to a Novel Membrane Tension Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of the ER membrane, particularly its tension, is increasingly recognized as a key regulator of these cellular processes. Dysregulation of ER membrane tension has been implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases. ER PhotoFlipper 32 is a state-of-the-art fluorescent probe designed to specifically report on membrane tension within the endoplasmic reticulum, offering researchers a powerful tool to investigate the mechanobiology of this vital organelle. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its potential applications in research and drug development.
Core Principles and Mechanism of Action
This compound belongs to a class of mechanosensitive fluorescent probes that operate on the principle of ground-state planarization. The core of the probe consists of two flipper-like aromatic systems that can twist relative to each other. In a low-tension, more fluid membrane, the probe adopts a twisted conformation. As membrane tension increases, the lateral pressure from the surrounding lipid molecules forces the probe into a more planar conformation. This change in conformation alters the probe's photophysical properties, most notably its fluorescence lifetime.
The fluorescence lifetime of a fluorophore is the average time it spends in the excited state before returning to the ground state by emitting a photon. For this compound, a more planar conformation due to higher membrane tension results in a longer fluorescence lifetime. This relationship provides a quantitative readout of membrane tension. The fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration and excitation intensity, providing a robust and reliable measurement.
The "PhotoFlipper" designation indicates that the probe incorporates a photocleavable linker. This feature allows for spatiotemporal control over the probe's localization. Upon irradiation with a specific wavelength of light, the probe can be released from its initial targeting moiety, allowing it to diffuse and label the most ordered accessible membranes.
Targeting of this compound to the endoplasmic reticulum is achieved through a pentafluorophenyl group. This group is thought to react with thiols of proteins located on the surface of the ER, thus anchoring the probe to the organelle's membrane.[1]
Quantitative Data Presentation
The fluorescence lifetime of flipper probes is sensitive to changes in membrane tension induced by osmotic stress. While specific quantitative data for this compound is not extensively published in a consolidated format, data from the closely related plasma membrane probe, Flipper-TR, in HeLa cells provides a strong proxy for the expected behavior of ER-targeted flipper probes. Hypoosmotic shock increases cell volume and membrane tension, leading to a longer fluorescence lifetime. Conversely, hyperosmotic shock decreases cell volume and membrane tension, resulting in a shorter fluorescence lifetime.
| Cell Line | Osmotic Condition | Osmolarity (mOsm) | Average Fluorescence Lifetime (τ) of Flipper-TR (ns) | Change in Lifetime (Δτ) from Isotonic (ns) |
| HeLa | Hypoosmotic | ~150 | ~4.8 | ~+0.3 |
| HeLa | Isotonic | ~300 | ~4.5 | 0 |
| HeLa | Hyperosmotic | ~600 | ~4.1 | ~-0.4 |
Note: This data is based on studies with Flipper-TR and serves as an illustrative example of the expected quantitative changes.[2][3][4] Absolute lifetime values for this compound may vary depending on the specific cell line and experimental conditions. The average lifetime of ER Flipper-TR in HeLa cells under resting conditions is reported to be around 3.5 ns.[4]
Experimental Protocols
Cell Culture and Staining with this compound
This protocol is adapted from the manufacturer's datasheet for the commercially available analog, ER Flipper-TR®, and general live-cell imaging practices.
Materials:
-
This compound (or ER Flipper-TR®)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes suitable for high-resolution microscopy
Procedure:
-
Prepare a 1 mM stock solution: Dissolve the vial content of this compound in the appropriate volume of anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Plating: Seed cells onto glass-bottom dishes to achieve a confluence of 50-70% at the time of imaging.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution of this compound to a final concentration of 1 µM in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: The probe is fluorescent only when inserted into a membrane, so washing is not strictly necessary. Cells can be imaged directly in the staining solution. If high background is observed, the staining solution can be replaced with fresh pre-warmed medium.
FLIM Data Acquisition
Instrumentation:
-
A confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system.
Acquisition Parameters (typical):
-
Excitation: Pulsed laser at 488 nm.
-
Emission: Collect photons through a 600/50 nm bandpass filter.
-
Laser Power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.
-
Acquisition Time: Acquire data for a sufficient duration to collect enough photons per pixel for accurate lifetime fitting (typically >100 photons per pixel in the region of interest).
-
Image Size and Resolution: Adjust according to the specific experimental needs.
FLIM Data Analysis Workflow
The analysis of FLIM data involves fitting the fluorescence decay curve for each pixel to an exponential decay model to extract the fluorescence lifetime.
Software:
-
Instrument-specific software (e.g., SymPhoTime, LAS X) or open-source software like FLIMfit or ImageJ plugins.
Workflow:
-
Data Import: Load the raw FLIM data into the analysis software.
-
Instrument Response Function (IRF): Measure or provide the IRF of the system to deconvolve it from the fluorescence decay.
-
Binning (Optional): To improve the signal-to-noise ratio, pixels can be binned (e.g., 2x2 or 3x3).
-
Decay Fitting: Fit the fluorescence decay curve for each pixel using a multi-exponential decay model (typically a bi-exponential model for flipper probes).
-
The decay is described by the equation: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂)
-
τ₁ and τ₂ are the fluorescence lifetimes of the two components, and A₁ and A₂ are their respective amplitudes. The longer lifetime component (τ₁) is typically used to report on membrane tension.
-
-
Lifetime Image Generation: Generate a pseudo-colored image where the color of each pixel represents its calculated fluorescence lifetime.
-
Region of Interest (ROI) Analysis: Select ROIs corresponding to the ER and extract the average fluorescence lifetime and its distribution.
-
Data Visualization: Plot the fluorescence lifetime distributions as histograms or report the mean ± standard deviation for different experimental conditions.
Signaling Pathways and Logical Relationships
Mechanism of this compound Action
Caption: Conformational change of this compound in response to membrane tension and the corresponding FLIM signal.
Experimental Workflow for Measuring ER Membrane Tension
Caption: A streamlined workflow for the application of this compound in cell-based assays.
Applications in Research and Drug Development
Investigating ER Stress and the Unfolded Protein Response (UPR)
ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, is a hallmark of numerous diseases. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Changes in lipid composition and membrane fluidity are known to occur during ER stress, which would likely impact ER membrane tension.
This compound provides a unique opportunity to directly measure ER membrane tension during the induction and progression of the UPR. Researchers can use established ER stress inducers, such as tunicamycin (inhibits N-linked glycosylation) and thapsigargin (inhibits the SERCA pump, leading to Ca²⁺ depletion from the ER), to trigger the UPR and simultaneously monitor changes in ER membrane tension using this compound and FLIM. This could reveal novel insights into the role of membrane mechanics in UPR signaling and ER-associated degradation (ERAD) pathways.
Hypothetical Signaling Pathway Investigation:
Caption: Proposed experimental logic for studying the link between UPR and ER membrane tension using this compound.
Potential in Drug Discovery and High-Content Screening
The ability to quantitatively measure ER membrane tension opens up new avenues for drug discovery, particularly for diseases associated with ER stress. This compound could be employed in high-content screening (HCS) platforms to identify compounds that modulate ER membrane tension. For example, a screen could be designed to find small molecules that alleviate aberrant ER membrane tension caused by a specific disease-related protein or metabolic condition.
The FLIM readout is well-suited for automated imaging and analysis, making it compatible with HCS workflows. By combining this compound with other fluorescent reporters for ER stress (e.g., reporters for UPR activation or calcium levels), researchers can perform multi-parametric analysis to gain a more comprehensive understanding of a compound's effect on ER health. This approach could lead to the discovery of novel therapeutics that act by restoring normal ER membrane mechanics.
Drug Screening Workflow:
Caption: A conceptual workflow for a high-content screen utilizing this compound to discover drugs that modulate ER membrane tension.
Conclusion
This compound is a sophisticated molecular tool that provides unprecedented access to the mechanical properties of the endoplasmic reticulum membrane. Its ability to quantitatively report on membrane tension through fluorescence lifetime imaging offers exciting new possibilities for investigating fundamental cellular processes and their roles in disease. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this innovative probe in their studies. As our understanding of the importance of mechanobiology grows, tools like this compound will be instrumental in unraveling the complex interplay between mechanical forces and cellular function, ultimately paving the way for novel therapeutic strategies.
References
Spatiotemporal Control of Endoplasmic Reticulum Membrane Tension with ER Flipper-TR®: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical properties of the ER membrane, particularly its tension, play a pivotal role in regulating these processes and influencing overall cellular health. Spatiotemporal control and measurement of ER membrane tension are therefore crucial for understanding fundamental cell biology and for the development of novel therapeutics targeting ER stress and related diseases.
This technical guide provides an in-depth overview of ER Flipper-TR®, a fluorescent probe designed for the specific and quantitative imaging of ER membrane tension in living cells. While the user initially inquired about "ER PhotoFlipper 32," our investigation indicates that ER Flipper-TR® is the most relevant and scientifically documented tool for this application. This guide will detail its mechanism of action, provide comprehensive data on its properties, outline experimental protocols for its use, and illustrate relevant signaling pathways and workflows.
Core Technology: ER Flipper-TR®
ER Flipper-TR® is a specialized fluorescent probe that enables the real-time visualization of membrane tension within the endoplasmic reticulum. It belongs to a class of mechanosensitive "flipper" probes that report on the mechanical stress of lipid bilayers.[1][2][3] The probe spontaneously inserts into the ER membrane and its fluorescence lifetime is directly correlated with the membrane tension.[1][2] This allows for quantitative mapping of membrane tension dynamics with high spatiotemporal resolution using Fluorescence Lifetime Imaging Microscopy (FLIM).
The core of the Flipper-TR® probe consists of two twisted dithienothiophenes. Changes in membrane tension alter the twist angle between these two groups, which in turn affects the fluorescence lifetime of the probe. An increase in membrane tension leads to a more planar conformation and a longer fluorescence lifetime, while a decrease in tension results in a more twisted state and a shorter lifetime.
Quantitative Data
The photophysical and experimental parameters of ER Flipper-TR® are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of ER Flipper-TR®
| Property | Value | Reference |
| Excitation Wavelength (λabs) | 480 nm | |
| Emission Wavelength (λfl) | 600 nm | |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | |
| Quantum Yield (QY) | 30% (in AcOEt) | |
| Fluorescence Lifetime (τ) | 2.8 - 7 ns | |
| Average Lifetime in HeLa Cells | ~3.5 ns |
Table 2: Experimental Parameters for ER Flipper-TR®
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | |
| Staining Concentration in Cell Culture | 1 µM (can be increased to 2-3 µM) | |
| Excitation Laser for FLIM | 488 nm | |
| Emission Collection for FLIM | 575 - 625 nm | |
| Cell Viability | No impact observed up to 5 µM in HeLa cells |
Experimental Protocols
Key Experiment: Live-Cell Imaging of ER Membrane Tension using FLIM
This protocol outlines the essential steps for staining live cells with ER Flipper-TR® and subsequently performing FLIM to measure ER membrane tension. This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.
Materials:
-
ER Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
FLIM-equipped confocal or multiphoton microscope
Protocol:
-
Preparation of 1 mM ER Flipper-TR® Stock Solution:
-
Allow the vial of ER Flipper-TR® to warm to room temperature before opening.
-
Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip suitable for high-resolution microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Staining of Cells:
-
Prepare the staining solution by diluting the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. For media containing serum, the concentration may need to be increased to 2-3 µM due to reduced labeling efficiency.
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
After incubation, the staining solution can be replaced with fresh, pre-warmed imaging medium, although this is not always necessary as the probe is only fluorescent when inserted into a membrane.
-
Place the dish on the stage of the FLIM microscope.
-
Excite the ER Flipper-TR® probe using a 488 nm laser.
-
Collect the fluorescence emission between 575 nm and 625 nm.
-
Acquire FLIM data using time-correlated single photon counting (TCSPC) or other suitable methods.
-
Analyze the FLIM data to generate fluorescence lifetime maps of the ER. The fluorescence lifetime is a direct reporter of membrane tension.
-
Signaling Pathways and Experimental Workflows
The ability to measure ER membrane tension opens up new avenues for investigating signaling pathways that are sensitive to mechanical cues. Changes in membrane tension can influence the activity of mechanosensitive ion channels and other membrane-embedded proteins, thereby triggering downstream signaling cascades.
Diagram 1: Mechanosensitive Signaling Pathway Initiated by ER Membrane Tension
Caption: ER membrane tension can modulate mechanosensitive ion channels, leading to downstream signaling.
Diagram 2: Experimental Workflow for Investigating Drug Effects on ER Membrane Tension
Caption: Workflow for assessing the impact of compounds on ER membrane tension using ER Flipper-TR®.
Applications in Drug Development
The ability to quantitatively measure ER membrane tension provides a powerful tool for drug discovery and development.
-
High-Content Screening: ER Flipper-TR® can be integrated into high-content screening platforms to identify compounds that modulate ER membrane tension. This could lead to the discovery of novel drugs for diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and cancer.
-
Mechanism of Action Studies: For compounds known to target the ER, ER Flipper-TR® can be used to elucidate their mechanism of action by revealing their effects on the physical properties of the ER membrane.
-
Toxicity Profiling: Changes in ER membrane tension can be an early indicator of cellular stress and toxicity. ER Flipper-TR® can be used in preclinical safety assessments to evaluate the potential for drug-induced ER stress.
Conclusion
ER Flipper-TR® represents a significant advancement in the study of ER biology, providing researchers with a tool for the direct and quantitative measurement of membrane tension in living cells. This technical guide has provided the essential information for its application, from its fundamental properties to detailed experimental protocols and potential applications in drug development. The spatiotemporal control and insights offered by ER Flipper-TR® will undoubtedly accelerate our understanding of the role of membrane mechanics in health and disease.
References
ER PhotoFlipper 32 and Mechanobiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Recent advancements in mechanobiology have highlighted the ER's role as a central hub for sensing and transducing mechanical cues within the cell. The physical state of the ER membrane, particularly its tension, is emerging as a key regulator of cellular responses to mechanical stress. This technical guide provides a comprehensive overview of the use of the fluorescent probe, ER Flipper-TR®, in the study of ER membrane tension and its implications in mechanobiology. It is important to note that while the topic mentions "ER PhotoFlipper 32," the commercially available and scientifically validated probe for measuring ER membrane tension is ER Flipper-TR® . This guide will focus on the principles, applications, and data interpretation related to ER Flipper-TR®.
The ER Flipper-TR® Probe: A Tool to Measure Endoplasmic Reticulum Membrane Tension
ER Flipper-TR® is a fluorescent probe specifically designed to quantitatively measure membrane tension within the endoplasmic reticulum of living cells. It belongs to a class of molecules known as "flippers," which are sensitive to the physical properties of the lipid bilayer they are embedded in.
The core of the ER Flipper-TR® molecule consists of two twisted dithienothiophene units. The degree of twisting between these two units is influenced by the lateral pressure exerted by the surrounding lipid molecules in the membrane. When the membrane is under low tension, the lipid packing is looser, allowing the two parts of the flipper molecule to adopt a more twisted conformation. Conversely, under high membrane tension, the lipids are more tightly packed, which planarizes the flipper molecule. This change in conformation directly affects the probe's fluorescence lifetime.
The fluorescence lifetime of ER Flipper-TR® is measured using Fluorescence Lifetime Imaging Microscopy (FLIM). A shorter fluorescence lifetime corresponds to a more twisted conformation (lower membrane tension), while a longer fluorescence lifetime indicates a more planar conformation (higher membrane tension). This relationship allows for the quantitative mapping of membrane tension across the ER network in real-time.
Quantitative Data on ER Flipper-TR® Fluorescence Lifetime
The following tables summarize quantitative data on the fluorescence lifetime of ER Flipper-TR® obtained from various studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Baseline Fluorescence Lifetime of ER Flipper-TR® in Different Cell Lines
| Cell Line | Average Fluorescence Lifetime (ns) | Notes |
| HeLa | ~3.5 | The average lifetime can vary between different regions of the ER, such as tubules and sheets.[1] |
| HFF-1 | Not explicitly stated for ER Flipper-TR®, but Flipper-TR® shows a range of lifetimes under varying osmotic pressures. | |
| HK | Not explicitly stated for ER Flipper-TR®, but a related "ER flipper 4" shows changes with osmotic shock. |
Table 2: Changes in ER Flipper-TR® Fluorescence Lifetime in Response to Osmotic Stress
| Cell Line | Condition | Change in Fluorescence Lifetime (ns) |
| HeLa | Hyper-osmotic shock (0.5 M sucrose) | Decrease of 0.2-0.5 ns |
| HK | Hyper-osmotic shock | Decrease in the longest lifetime component (τ1) |
Table 3: Changes in Flipper-TR® Fluorescence Lifetime in Response to Other Mechanical Stimuli
| Cell Line | Stimulus | Change in Fluorescence Lifetime |
| HFF-1 | Indentation with FluidFM pipette | Increase in lifetime with increasing indentation force |
| HFF-1 | Aspiration with FluidFM pipette | Increase in lifetime with increasing aspiration |
Experimental Protocols
Cell Labeling with ER Flipper-TR®
Materials:
-
ER Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Live-cell imaging dish
Protocol:
-
Prepare a 1 mM stock solution of ER Flipper-TR®: Dissolve the contents of one vial of ER Flipper-TR® in an appropriate volume of anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare the staining solution: On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.
-
Cell Staining:
-
Grow cells to the desired confluency on a live-cell imaging dish.
-
Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 1 µM ER Flipper-TR® staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging: After incubation, the cells can be imaged directly in the staining solution or after washing once with fresh, pre-warmed culture medium.
Induction of Mechanical Stress
a) Osmotic Shock:
-
Prepare isotonic, hypotonic, and hypertonic solutions. For example:
-
Isotonic: Standard cell culture medium.
-
Hypotonic: Dilute the cell culture medium with sterile deionized water (e.g., a 1:1 dilution).
-
Hypertonic: Add a non-permeable solute like sucrose or sorbitol to the cell culture medium (e.g., 0.5 M final concentration).
-
-
After labeling with ER Flipper-TR®, replace the medium with the desired osmotic solution just before imaging.
b) Substrate Stretching:
-
Culture cells on a flexible, stretchable substrate (e.g., polydimethylsiloxane - PDMS).
-
Use a custom-built or commercially available cell-stretching device to apply a defined strain to the substrate.
-
Image the cells with FLIM before, during, and after the application of mechanical stretch.
FLIM Data Acquisition and Analysis
Instrumentation:
-
A confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Typically around 488 nm.
-
Emission: Collected in a spectral window of approximately 575-625 nm.
Acquisition Parameters:
-
Acquire images with sufficient photon counts per pixel to ensure accurate lifetime fitting.
-
Record a series of images over time to capture the dynamic changes in fluorescence lifetime in response to mechanical stimuli.
Data Analysis:
-
The fluorescence decay curve for each pixel is fitted with a multi-exponential decay model (typically a bi-exponential model is sufficient).
-
The fluorescence lifetime (τ) is calculated from the fitted decay curve.
-
Generate a fluorescence lifetime map of the cell, where the color of each pixel represents its fluorescence lifetime.
-
Quantify the changes in fluorescence lifetime in different regions of the ER or under different experimental conditions.
Signaling Pathways and Logical Relationships
ER-Mediated Mechanotransduction
Changes in ER membrane tension, as detected by ER Flipper-TR®, can initiate a cascade of downstream signaling events. The ER is physically and functionally connected to other cellular components, including the cytoskeleton and other organelles, allowing for the rapid propagation of mechanical signals.
References
An In-depth Technical Guide to ER Flipper-TR®: A Fluorescent Reporter for Endoplasmic Reticulum Membrane Tension
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ER Flipper-TR®, a fluorescent probe designed for the real-time measurement of membrane tension specifically within the endoplasmic reticulum (ER) of living cells. While the initial query specified "ER PhotoFlipper 32," the commercially available and extensively documented probe with analogous functionality is ER Flipper-TR®. This document details its core features, mechanism of action, experimental protocols, and data interpretation, intended to serve as a valuable resource for researchers in mechanobiology and related fields.
Core Features and Mechanism of Action
ER Flipper-TR® is a sophisticated mechanosensitive fluorescent probe that enables the investigation of mechanical forces within the ER membrane. It belongs to the "Flipper" family of probes, which are engineered to report on the lipid organization of bilayer membranes.
The probe's core structure consists of two twisted dithienothiophene groups, forming a "flipper" mechanophore. This structure's conformation is sensitive to the lateral pressure exerted by lipids within the membrane. As membrane tension increases, the lipids become more ordered and packed, which in turn planarizes the flipper probe. This change in conformation leads to a measurable shift in the probe's fluorescence lifetime. Consequently, Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique for quantifying changes in membrane tension using ER Flipper-TR®. It is important to note that fluorescence intensity alone is not a reliable indicator of membrane tension.[1]
The specificity of ER Flipper-TR® for the endoplasmic reticulum is conferred by a pentafluorophenyl group.[2][3] This group selectively reacts with cysteine residues on proteins located on the outer surface of the ER membrane, ensuring precise localization.[2][3]
Quantitative Data
The photophysical properties and performance metrics of ER Flipper-TR® are summarized in the tables below. These values are crucial for designing experiments and interpreting the resulting data.
Table 1: Photophysical Properties of ER Flipper-TR®
| Property | Value | Notes |
|---|---|---|
| Excitation Wavelength (λabs) | 480 nm | Can be excited using a 488 nm laser. |
| Emission Wavelength (λfl) | 600 nm | Emission is typically collected between 575 and 625 nm. |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ | In DMSO. |
| Quantum Yield (QY) | 30% | In Acetate. |
| Fluorescence Lifetime (τ) | 2.8 - 7 ns | Varies with membrane tension and lipid composition. |
Table 2: Reported Fluorescence Lifetimes in Cellular Systems
| Cell Line | Condition | Average Fluorescence Lifetime (τ) | Reference |
|---|---|---|---|
| HeLa | Isotonic | ~3.5 ns | |
| HeLa | Hypertonic (Increased Tension) | Increased lifetime |
| COS7 | Isotonic | Variable by ER region | |
Note: The fluorescence lifetime of ER Flipper-TR® is sensitive to both membrane tension and lipid composition. Therefore, changes in lifetime should be interpreted in the context of controlled experiments where lipid composition is unlikely to change significantly over the time course of the measurement.
Experimental Protocols
The following protocols provide a general framework for staining live cells with ER Flipper-TR® and performing FLIM imaging. Optimal conditions may vary depending on the cell type and experimental setup.
1. Preparation of Stock Solution
-
Dissolve the vial content of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.
-
Store the stock solution at -20°C. The solution is stable for up to 3 months when stored properly.
-
Note: Use high-quality, anhydrous DMSO, as moisture can reduce the shelf life of the probe.
2. Cell Staining Procedure
-
Culture cells on a suitable imaging dish or chamber slide.
-
Prepare a staining solution by diluting the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.
-
If using a medium containing serum, the labeling efficiency may be reduced. The probe concentration can be increased up to 2-3 µM if the signal is low.
-
-
Remove the existing cell culture medium from the cells.
-
Immediately add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
After incubation, replace the staining solution with fresh, probe-free medium.
3. Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Image the stained cells using a FLIM system equipped with a pulsed laser for excitation (e.g., 488 nm).
-
Collect emitted photons through a bandpass filter, typically around 600/50 nm.
-
Acquire photon histograms from regions of interest (ROIs) or on a pixel-by-pixel basis.
-
Fit the decay curves with a double-exponential function to determine the fluorescence lifetime.
Visualizations
The following diagrams illustrate the mechanism of action of ER Flipper-TR® and a typical experimental workflow.
Caption: Mechanism of ER Flipper-TR®.
Caption: Experimental workflow for ER Flipper-TR®.
References
Methodological & Application
Application Notes and Protocols for ER PhotoFlipper 32 (ER Flipper-TR®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and transport, as well as lipid metabolism and calcium homeostasis. Disruptions in ER function can lead to the accumulation of misfolded proteins, a condition known as ER stress, which is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] The physical state of the ER membrane, including its tension, is increasingly recognized as a key regulator of its function.
ER PhotoFlipper 32, commercially known as ER Flipper-TR® , is a fluorescent probe specifically designed to investigate the membrane tension of the endoplasmic reticulum in living cells.[3][4][5] This innovative tool provides researchers with the ability to quantitatively measure changes in ER membrane tension, offering insights into the intricate relationship between membrane biophysics and cellular signaling pathways. ER Flipper-TR® is a valuable asset for studying the mechanisms of ER stress and for the development of novel therapeutics targeting ER-related pathologies.
The probe consists of a Flipper fluorophore, which is a mechanosensitive molecule that changes its fluorescence lifetime in response to alterations in the lipid bilayer's organization. An ER-targeting moiety ensures its specific localization to the endoplasmic reticulum. The fluorescence lifetime of ER Flipper-TR® is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that provides quantitative information about the probe's local environment.
Product Information
| Property | Specification | Reference |
| Product Name | ER Flipper-TR® | |
| Target | Endoplasmic Reticulum (ER) Membrane | |
| Readout | Fluorescence Lifetime | |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | 575 - 625 nm | |
| Instrumentation | Fluorescence Lifetime Imaging Microscope (FLIM) |
Applications in Drug Development
The ability to measure ER membrane tension opens up new avenues for drug discovery and development.
-
High-Throughput Screening: ER Flipper-TR® can be employed in high-throughput screening campaigns to identify compounds that modulate ER membrane tension. Such compounds could be potential therapeutic agents for diseases associated with ER stress.
-
Mechanism of Action Studies: For compounds known to affect ER function, ER Flipper-TR® can be used to investigate whether their mechanism of action involves alterations in membrane tension.
-
Assessing Drug-Induced ER Stress: Many therapeutic agents can induce ER stress as a side effect. ER Flipper-TR® can be used to assess the impact of drug candidates on ER membrane integrity and to identify compounds with a more favorable safety profile.
-
Neurodegenerative Diseases: The accumulation of misfolded proteins in neurodegenerative diseases like Alzheimer's and Parkinson's is closely linked to ER stress. ER Flipper-TR® can be used to study how ER membrane tension is affected in cellular models of these diseases and to screen for drugs that can restore ER homeostasis.
-
Cancer Research: Cancer cells often exhibit elevated levels of ER stress due to their high proliferation rate and protein synthesis demands. ER Flipper-TR® can be utilized to investigate the role of ER membrane tension in cancer cell survival and to evaluate the efficacy of cancer therapies that target the ER.
Signaling Pathways
Changes in ER membrane tension are thought to influence key signaling pathways, particularly the Unfolded Protein Response (UPR). The UPR is a set of adaptive signaling pathways that are activated upon ER stress to restore ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis.
The three main branches of the UPR are initiated by the ER-transmembrane sensors IRE1, PERK, and ATF6. Alterations in ER membrane tension could potentially modulate the activity of these sensors, thereby influencing downstream signaling.
Caption: ER Membrane Tension and the Unfolded Protein Response.
Experimental Protocols
Reagent Preparation
-
ER Flipper-TR® Stock Solution (1 mM): Dissolve the contents of one vial of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous DMSO. Store the stock solution at -20°C for up to 3 months.
-
Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line. For imaging, it is recommended to use a phenol red-free medium to reduce background fluorescence.
Cell Staining Protocol
This protocol has been optimized for HeLa cells and may require optimization for other cell lines.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. If low signal is observed, the concentration can be increased up to 2-3 µM.
-
Cell Staining: Remove the growth medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
Imaging: The cells are now ready for FLIM imaging. It is not necessary to wash out the probe as it is only fluorescent when inserted into a membrane.
Caption: ER Flipper-TR® Staining Workflow.
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a specialized microscopy technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore.
-
Instrumentation: A confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics is required.
-
Excitation: Use a pulsed laser at approximately 488 nm.
-
Emission: Collect the fluorescence signal through a 575-625 nm bandpass filter.
-
Data Acquisition: Acquire FLIM data with sufficient photon counts per pixel to ensure accurate lifetime measurements.
Data Analysis Protocol
-
Data Fitting: The fluorescence decay curve for each pixel is typically fitted with a double-exponential decay model to extract two lifetime components (τ1 and τ2).
-
Lifetime Component Selection: The longer lifetime component (τ1), which has a higher amplitude, is used to report on membrane tension. This value typically ranges from 2.8 to 7.0 ns.
-
Data Interpretation: An increase in the fluorescence lifetime of ER Flipper-TR® corresponds to an increase in membrane tension, while a decrease in lifetime indicates a decrease in membrane tension.
-
Software: Several software packages are available for FLIM data analysis, including commercial software provided by microscope manufacturers and open-source options like TIMP for R.
Quantitative Data
The following table summarizes representative quantitative data for ER Flipper-TR®.
| Condition | Cell Type | Average Fluorescence Lifetime (τ1) | Observation | Reference |
| Basal | HeLa | ~3.4 ns | Baseline ER membrane tension. | |
| ER Tubules | HeLa | ~4.1 ns | Higher membrane tension in ER tubules. | |
| ER Sheets | HeLa | 3.2 - 3.8 ns | Lower membrane tension in ER sheets. | |
| Hyperosmotic Shock (0.5 M sucrose) | HeLa | Decrease of 0.2 - 0.5 ns | Reduced ER membrane tension. |
Troubleshooting
-
Low Signal:
-
Increase the concentration of ER Flipper-TR® in the staining solution (up to 2-3 µM).
-
Ensure that the DMSO used to prepare the stock solution is anhydrous.
-
If using serum-containing medium, consider staining in serum-free medium to improve labeling efficiency.
-
-
Phototoxicity:
-
Minimize the laser power and exposure time during imaging.
-
Use a sensitive detector to reduce the required excitation intensity.
-
-
Inconsistent Lifetime Values:
-
Ensure that sufficient photon counts are collected for accurate lifetime fitting.
-
Verify the calibration of the FLIM system.
-
Be aware that changes in membrane lipid composition can also affect the fluorescence lifetime of ER Flipper-TR®.
-
Conclusion
This compound (ER Flipper-TR®) is a powerful tool for the quantitative analysis of ER membrane tension in living cells. Its application in drug discovery and the study of ER-related diseases provides a novel approach to understanding the complex interplay between membrane biophysics and cellular signaling. The detailed protocols and data analysis guidelines provided in these application notes will enable researchers to effectively utilize this innovative probe to advance their scientific investigations.
References
- 1. Endoplasmic Reticulum Stress in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spirochrome.com [spirochrome.com]
- 4. Endoplasmic reticulum stress: signaling the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
Application Notes and Protocols for ER PhotoFlipper 32 (ER Flipper-TR®) in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER PhotoFlipper 32, commercially known as ER Flipper-TR®, is a fluorescent probe designed for the real-time, quantitative measurement of membrane tension within the endoplasmic reticulum (ER) of living cells. This innovative tool is a member of the "flipper" probe family, which reports on the mechanical state of lipid bilayers through changes in its fluorescence lifetime. Its high specificity for the ER membrane makes it an invaluable asset for investigating the role of membrane mechanics in a variety of cellular processes, including protein folding and quality control, lipid homeostasis, and the cellular response to stress. Alterations in ER membrane tension are increasingly recognized as a key factor in the modulation of signaling pathways, such as the Unfolded Protein Response (UPR), which is implicated in numerous diseases including neurodegenerative disorders, metabolic diseases, and cancer.[1][2]
This document provides detailed application notes and protocols for the use of ER Flipper-TR® in live-cell imaging experiments, guidance on data acquisition and analysis using Fluorescence Lifetime Imaging Microscopy (FLIM), and examples of its application in studying ER-related signaling pathways.
Mechanism of Action
ER Flipper-TR® is a mechanosensitive fluorescent probe. Its core structure consists of two twisted dithienothiophene units. When inserted into a lipid bilayer, the degree of twisting between these two units is influenced by the lateral packing of the surrounding lipid molecules.[3] In a membrane with low tension (more fluid), the probe is in a more twisted conformation. Conversely, in a membrane with high tension (more ordered), the probe becomes more planar. This change in conformation directly affects the probe's fluorescence lifetime. A longer fluorescence lifetime corresponds to a more planar conformation and thus higher membrane tension, while a shorter lifetime indicates a more twisted state and lower membrane tension.[3][4] This relationship allows for the quantitative mapping of membrane tension across the ER network in live cells using FLIM.
Quantitative Data Summary
The following table summarizes the key quantitative properties of ER Flipper-TR®.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~480 nm | |
| Emission Wavelength (λem) | ~600 nm | |
| Molar Extinction Coefficient (ε) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | |
| Quantum Yield (QY) | 30% (in AcOEt) | |
| Fluorescence Lifetime Range (τ) | 2.8 - 7.0 ns | |
| Typical Starting Concentration | 0.5 - 1.0 µM |
Experimental Protocols
Protocol 1: Live-Cell Staining with ER Flipper-TR®
This protocol describes the general procedure for staining live adherent cells with ER Flipper-TR®. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
ER Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom dishes or coverslips suitable for high-resolution microscopy
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve a confluence of 50-70% on the day of the experiment.
-
Probe Preparation:
-
Prepare a 1 mM stock solution of ER Flipper-TR® in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed complete cell culture medium to a final working concentration of 0.5 - 1.0 µM. It is recommended to prepare this staining solution immediately before use.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS or HBSS.
-
Add the ER Flipper-TR® staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing (Optional):
-
For short-term imaging (less than a few hours), washing is not strictly necessary as the probe is only fluorescent in a lipid environment.
-
For longer-term imaging, you may optionally wash the cells once with pre-warmed, probe-free complete culture medium to remove any excess probe.
-
-
Imaging: The cells are now ready for FLIM imaging. It is recommended to perform imaging in a stage-top incubator to maintain physiological conditions (37°C and 5% CO₂).
Protocol 2: Induction of ER Membrane Tension Changes
This protocol provides examples of how to experimentally manipulate ER membrane tension to validate the responsiveness of the ER Flipper-TR® probe.
A. Hyperosmotic Shock (to increase membrane tension):
-
Prepare a 2X hyperosmotic solution by adding sucrose or sorbitol to the complete culture medium. For example, to achieve a final concentration of 200 mM sucrose, prepare a 400 mM sucrose solution in the medium.
-
After staining the cells with ER Flipper-TR® as described in Protocol 1, acquire a baseline FLIM image.
-
Carefully add an equal volume of the 2X hyperosmotic solution to the imaging dish to achieve a final 1X concentration.
-
Immediately start acquiring a time-lapse series of FLIM images to monitor the change in fluorescence lifetime. An increase in lifetime is expected, indicating an increase in membrane tension.
B. Induction of ER Stress (to alter membrane tension):
-
Prepare stock solutions of ER stress-inducing agents such as:
-
Tunicamycin: (an inhibitor of N-linked glycosylation) - 5 mg/mL in DMSO.
-
Thapsigargin: (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)) - 1 mM in DMSO.
-
-
Stain the cells with ER Flipper-TR® (Protocol 1) and acquire a baseline FLIM image.
-
Add the ER stress-inducing agent to the cell culture medium at a final concentration known to induce the Unfolded Protein Response (UPR) in your cell line (e.g., 1-5 µg/mL for tunicamycin, 0.5-2 µM for thapsigargin).
-
Incubate the cells for the desired period (e.g., 2-8 hours) and acquire FLIM images at different time points to observe changes in ER membrane tension. The direction of the change (increase or decrease in lifetime) may depend on the specific stressor and the cellular context.
Data Acquisition and Analysis
Fluorescence Lifetime Imaging Microscopy (FLIM):
FLIM is the required imaging modality for measuring changes in ER membrane tension with ER Flipper-TR®.
-
Excitation: Use a pulsed laser with an excitation wavelength of approximately 488 nm.
-
Emission: Collect the fluorescence signal through a bandpass filter centered around 600 nm (e.g., 575-625 nm).
-
Data Acquisition: Time-Correlated Single Photon Counting (TCSPC) is the most common method for FLIM data acquisition. Acquire enough photons per pixel to ensure robust fitting of the fluorescence decay curves.
Data Analysis Workflow:
-
Image Acquisition: Acquire FLIM data as a time series or before and after treatment.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the ER. This can be done by selecting areas with the characteristic reticular pattern of the ER.
-
Fluorescence Decay Curve Fitting: For each pixel or ROI, the fluorescence decay curve is typically fitted with a bi-exponential decay model. The decay is described by the equation: I(t) = A₁e^(-t/τ₁) + A₂e^(-t/τ₂) where τ₁ and τ₂ are the fluorescence lifetimes and A₁ and A₂ are their respective amplitudes.
-
Lifetime Interpretation: The longer lifetime component (τ₁) is generally considered to be the most sensitive to changes in membrane tension. An increase in τ₁ indicates an increase in membrane tension, while a decrease in τ₁ suggests a decrease in tension.
-
Data Visualization: Generate false-color lifetime maps where the color of each pixel represents the fluorescence lifetime, providing a visual representation of the spatial distribution of membrane tension within the ER.
Signaling Pathways and Logical Relationships
ER Membrane Tension and the Unfolded Protein Response (UPR)
ER stress, caused by an accumulation of unfolded or misfolded proteins, triggers a signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and attenuating protein translation. The three main branches of the UPR are initiated by the ER-transmembrane sensors IRE1, PERK, and ATF6. Changes in the physical properties of the ER membrane, including membrane tension, are thought to play a role in the activation and modulation of these UPR sensors. For example, the oligomerization and activation of IRE1 and PERK are dependent on their diffusion and interaction within the ER membrane, which can be influenced by membrane fluidity and tension. ER Flipper-TR® can be used to investigate the correlation between changes in ER membrane tension and the activation of specific UPR signaling pathways.
Visualizations
Caption: Experimental workflow for measuring ER membrane tension.
Caption: ER membrane tension and the Unfolded Protein Response (UPR).
References
- 1. Endoplasmic reticulum stress: signaling the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endoplasmic Reticulum Staining
Note: A specific reagent named "ER PhotoFlipper 32" was not identified in the available resources. This document provides a representative protocol and application data based on a commercially available Endoplasmic Reticulum staining reagent, TR-601-ER1, for which information was accessible[1]. The principles and procedures outlined here are broadly applicable to other fluorescent dyes used for ER visualization.
Introduction
The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. Visualizing the ER's complex and dynamic structure is essential for understanding its function in various cellular processes and its role in disease pathogenesis. Fluorescent probes that specifically label the ER are invaluable tools for researchers in cell biology and drug development. This document provides detailed protocols for using an ER-specific fluorescent probe for live-cell and fixed-cell imaging, along with data presentation and troubleshooting guidelines.
Product Information and Specifications
The following table summarizes the key characteristics of the representative ER staining reagent, TR-601-ER1[1].
| Property | Specification |
| Target | Endoplasmic Reticulum |
| Cell Permeability | Cell-permeant |
| Suitability | Live and fixed cells |
| Excitation Wavelength | ~365 nm (UV) or 405 nm (blue light) |
| Emission Wavelength | 550-650 nm |
| Stokes Shift | Large (Ex/Em 405/570 nm) |
| Recommended Concentration | 50-100 µM |
| Imaging Compatibility | Epifluorescence, Confocal, and Two-Photon Microscopy |
| Cytotoxicity | Low at recommended concentrations |
| Photostability | High resistance to photobleaching |
Experimental Protocols
Reagent Preparation
-
Stock Solution Preparation: Reconstitute the lyophilized ER staining reagent in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Mix thoroughly until the reagent is completely dissolved.
-
Storage: Store the stock solution at room temperature, protected from light. Once reconstituted in DMSO, it is recommended to use the solution within 6 months[1]. Avoid reconstituting the reagent in aqueous solutions.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in the appropriate cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (typically between 50-100 µM). The optimal concentration may vary depending on the cell line and experimental conditions.
Live-Cell Imaging Protocol
-
Cell Seeding: Plate cells on a suitable imaging dish or chamber with a microscope-appropriate coverslip. Allow the cells to adhere and grow for at least 24 hours before staining.
-
Staining:
-
For adherent cells, carefully remove the culture medium.
-
Add the pre-warmed staining solution (ER probe in culture medium) to the cells.
-
Incubate the cells for 15 minutes at 37°C. Do not wash the cells after incubation[1].
-
-
Imaging:
-
Proceed with imaging the cells directly in the staining solution.
-
Use appropriate filter sets for excitation and emission (e.g., excite at 405 nm and collect emission between 550-650 nm)[1].
-
Live-cell imaging can be performed immediately after the addition of the probe, allowing for real-time monitoring of ER dynamics.
-
Fixed-Cell Staining Protocol
This protocol is suitable for co-staining with antibodies (immunofluorescence).
-
Cell Seeding and Fixation:
-
Plate and grow cells on coverslips as described for live-cell imaging.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Other fixation methods may not be compatible.
-
Wash the fixed cells three times with PBS for 10 minutes each.
-
-
Permeabilization (Optional, for Immunofluorescence):
-
If performing antibody staining, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining (Optional):
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with primary and secondary antibodies according to the manufacturer's protocols.
-
-
ER Staining:
-
After the final washes following antibody staining, incubate the fixed and permeabilized cells with the ER staining working solution (50-100 µM in PBS) for 15 minutes at room temperature.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient probe concentration- Incorrect filter sets- Low expression of target (if applicable) | - Optimize probe concentration- Verify microscope filter specifications- Use a positive control cell line |
| High Background | - Probe concentration too high- Inadequate washing (fixed cells)- Autoflourescence | - Titrate probe concentration downwards- Increase the number and duration of wash steps- Use a mounting medium with antifade and background reducing agents |
| Cell Death/Toxicity | - Probe concentration too high- Prolonged incubation time- Phototoxicity from imaging | - Use the lowest effective probe concentration- Reduce incubation time- Minimize light exposure and use lower laser power |
| Non-specific Staining | - Probe aggregation- Cell line-specific issues | - Ensure the probe is fully dissolved in DMSO before dilution- Test the probe on a different cell line to verify ER specificity |
Visualizations
References
Application Notes and Protocols for ER PhotoFlipper 32
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER PhotoFlipper 32 is a fluorescent probe specifically designed to investigate membrane tension within the endoplasmic reticulum (ER) of living cells. This tool is invaluable for researchers in cell biology, mechanobiology, and drug development seeking to understand the intricate relationship between ER membrane dynamics and cellular function. The probe's fluorescence lifetime is sensitive to the lipid packing of the ER membrane, providing a quantitative measure of membrane tension. Changes in ER membrane tension are implicated in various cellular processes, including protein folding and secretion, lipid metabolism, and calcium homeostasis, making this compound a critical tool for studying both normal physiology and pathological states. In the context of drug development, this probe can be utilized to assess the impact of therapeutic compounds on ER stress and membrane integrity.
Spectral and Photophysical Properties
The spectral characteristics of this compound are crucial for designing imaging experiments and selecting appropriate filter sets. The key quantitative data for this probe are summarized below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 480 nm | [1][2][3] |
| Emission Wavelength (λem) | 600 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 1.66 x 10^4 M⁻¹cm⁻¹ (in DMSO) | |
| Quantum Yield (QY) | 30% (in AcOEt) | |
| Fluorescence Lifetime (τ) | 2.8 - 7 ns |
Principle of Action
This compound is a mechanosensitive probe that reports on the physical state of the lipid bilayer. The molecule consists of two fluorescent moieties that can twist relative to each other. In a loosely packed, low-tension membrane, the probe adopts a twisted conformation. Conversely, in a tightly packed, high-tension membrane, the probe is planarized. This conformational change affects the probe's fluorescence lifetime. An increase in membrane tension leads to a more planar conformation and a longer fluorescence lifetime. This relationship allows for the quantitative measurement of ER membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).
Experimental Protocols
Live-Cell Staining with this compound
This protocol outlines the steps for staining living cells with this compound for subsequent imaging.
Materials:
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and antibiotics)
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
37°C, 5% CO₂ incubator
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-2 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Imaging: The cells are now ready for imaging. For short-term imaging, the staining solution can be left on the cells. For longer-term experiments, the staining solution can be replaced with fresh, pre-warmed imaging medium.
Measurement of ER Membrane Tension using FLIM
This protocol describes the acquisition of FLIM data to measure ER membrane tension.
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
A pulsed laser with an excitation wavelength of ~488 nm.
-
An emission filter centered around 600 nm (e.g., 575-625 nm bandpass).
-
An environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Procedure:
-
Microscope Setup: Turn on the microscope, laser, and FLIM components and allow them to warm up. Set the environmental chamber to the appropriate temperature and CO₂ levels.
-
Sample Placement: Place the dish or slide with the stained cells on the microscope stage.
-
Locate Cells: Using brightfield or DIC, locate a field of view with healthy-looking cells.
-
FLIM Data Acquisition:
-
Switch to fluorescence imaging.
-
Excite the sample with the 488 nm pulsed laser.
-
Collect the emitted fluorescence through the 600 nm bandpass filter.
-
Acquire FLIM data until sufficient photon counts are collected for accurate lifetime determination. The required number of photons will depend on the brightness of the sample and the specifics of the FLIM system.
-
-
Data Analysis:
-
Use the FLIM software to fit the fluorescence decay data for each pixel or region of interest (ROI) to a multi-exponential decay model.
-
The resulting fluorescence lifetime (τ) values correspond to the membrane tension in the ER. A longer lifetime indicates higher membrane tension.
-
Application in Drug Development
This compound can be a powerful tool in preclinical drug discovery to assess the effects of novel compounds on ER health and function.
Experimental Example: Assessing Drug-Induced ER Stress
-
Cell Treatment: Culture cells and stain with this compound as described above.
-
Compound Addition: Treat the cells with the test compound at various concentrations. Include appropriate positive (e.g., tunicamycin, a known ER stress inducer) and negative (vehicle) controls.
-
Time-Lapse FLIM Imaging: Acquire FLIM images at different time points after compound addition to monitor dynamic changes in ER membrane tension.
-
Data Analysis: Quantify the changes in fluorescence lifetime in response to the drug treatment. A significant change in ER membrane tension may indicate that the compound is inducing ER stress or otherwise altering ER homeostasis.
Visualizations
Caption: Mechanism of this compound.
Caption: Drug screening workflow.
References
Application Notes and Protocols for ER PhotoFlipper 32 (ER Flipper-TR®) Staining
These application notes provide detailed protocols and guidelines for the optimal use of ER PhotoFlipper 32, commercially known as ER Flipper-TR®, for staining the endoplasmic reticulum (ER) in live cells. This fluorescent probe is designed for researchers, scientists, and professionals in drug development engaged in studying ER membrane dynamics and tension.
Introduction
ER Flipper-TR® is a specialized fluorescent probe that specifically targets the endoplasmic reticulum in living cells. Its unique mechanism allows for the investigation of membrane tension through changes in its fluorescence lifetime. The probe consists of an ER-targeting moiety and a "flipper" fluorophore. This fluorophore, composed of two twisted dithienothiophenes, exhibits changes in its twist angle and polarization in response to alterations in the lipid bilayer's organization, making it a valuable tool for mechanobiology research. ER Flipper-TR® is fluorescent only when embedded within a lipid membrane, which minimizes background noise from the probe in the aqueous cytoplasm.
Data Presentation: Recommended Staining Parameters
The optimal concentration of ER Flipper-TR® should be determined empirically for each cell type and experimental condition. However, the following table summarizes the manufacturer's recommended starting concentrations and ranges for optimal staining.
| Parameter | Recommended Value | Notes |
| Probe Name | ER Flipper-TR® (SC021) | Also referred to as this compound. |
| Target Organelle | Endoplasmic Reticulum (ER) | The probe spontaneously localizes to the ER membrane.[1][2] |
| Cell Type | HeLa cells (optimized) | Protocol can be adapted for other adherent cell lines.[1] |
| Stock Solution | 1 mM in anhydrous DMSO | Store at -20°C or below. Avoid multiple freeze-thaw cycles of small aliquots.[1] |
| Working Concentration | 1 µM (starting) | Can be increased up to 2-3 µM if the signal is low.[1] |
| Incubation Time | 15 minutes | Incubate at 37°C in a humidified atmosphere with 5% CO2. |
| Excitation Wavelength | 488 nm (common) | The probe has a broad absorption spectrum. |
| Emission Wavelength | 575 - 625 nm | The probe has a broad emission spectrum. |
| Cell Viability | No impact observed up to 5 µM in HeLa cells. | Long-term imaging (>24h) is possible. |
Experimental Protocols
This section provides a detailed methodology for preparing the staining solution and performing live-cell imaging of the endoplasmic reticulum using ER Flipper-TR®.
A. Preparation of Stock Solution
-
Dissolve the entire contents of the ER Flipper-TR® vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 35 nmol vial, this would require 35 µL of DMSO.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Store the 1 mM stock solution at -20°C or lower. The manufacturer advises against dividing the solution into smaller aliquots to prevent accelerated decay.
B. Live-Cell Staining Protocol for Adherent Cells
This protocol has been optimized for HeLa cells grown on coverslips but can be adapted for other adherent cell lines.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to the desired confluency.
-
Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.
-
Note: The presence of fetal calf serum (FCS) or other serum proteins in the medium can reduce labeling efficiency. If low signal is observed, consider using a serum-free medium for the staining step or increasing the probe concentration to 2-3 µM.
-
-
Staining:
-
Aspirate the existing culture medium from the cells.
-
Immediately add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Imaging:
-
The probe is fluorescent only within the membrane, so a washing step is not strictly necessary, especially for long-term imaging experiments where the staining medium contains serum.
-
Proceed with imaging using a fluorescence microscope equipped for live-cell imaging.
-
C. Imaging Parameters
-
Excitation: Use a 488 nm laser for excitation.
-
Emission: Collect the fluorescence signal between 575 nm and 625 nm.
-
Microscopy: For membrane tension measurements, Fluorescence Lifetime Imaging Microscopy (FLIM) is required. Changes in fluorescence intensity or wavelength do not reliably report on membrane tension.
Visualizations
Mechanism of Action
The following diagram illustrates the principle of how ER Flipper-TR® senses membrane tension within the endoplasmic reticulum.
Caption: ER Flipper-TR® senses membrane tension via changes in its fluorescence lifetime.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol for staining live cells with ER Flipper-TR®.
Caption: A step-by-step workflow for live-cell ER staining with ER Flipper-TR®.
References
ER PhotoFlipper 32: Application Notes and Protocols for Measuring Endoplasmic Reticulum Membrane Tension
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of the ER membrane, particularly its tension, is increasingly recognized as a key regulator of these functions. Alterations in ER membrane tension are associated with various cellular stress conditions, including the unfolded protein response (UPR). ER PhotoFlipper 32, commercially available as ER Flipper-TR®, is a fluorescent probe specifically designed to measure membrane tension within the ER of living cells.[1] This document provides detailed application notes and protocols for the use of this compound, enabling researchers to quantitatively assess ER membrane tension and its role in cellular physiology and disease.
The probe consists of a Flipper fluorophore coupled to an ER-targeting moiety.[1] The Flipper mechanophore reports changes in membrane tension through alterations in its fluorescence lifetime.[1] In a membrane with lower tension (more disordered lipid packing), the two twisted dithienothiophenes of the fluorophore can adopt a more twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, in a membrane with higher tension (more ordered lipid packing), the fluorophore is planarized, leading to a longer fluorescence lifetime.[2] This property allows for the quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound, derived from product datasheets and relevant literature.
Table 1: Photophysical Properties of ER Flipper-TR®
| Property | Value |
| Excitation Wavelength (λabs) | 480 nm |
| Emission Wavelength (λfl) | 600 nm |
| Molar Extinction Coefficient (εmax) | 1.66 x 10^4 M^-1 cm^-1 (in DMSO) |
| Fluorescence Lifetime (τ) Range | 2.8 - 7 ns |
| Quantum Yield (QY) | 30% (in Ethyl Acetate) |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Probe Stock Solution | 1 mM in anhydrous DMSO | Store at -20°C. Allow to warm to room temperature before opening. |
| Working Concentration | 1 µM in cell culture medium | Can be optimized for different cell types (typically 0.5 - 2 µM). |
| Incubation Time | 15 - 30 minutes at 37°C | Longer incubation times may lead to labeling of other organelles due to membrane turnover. |
| Imaging Modality | Fluorescence Lifetime Imaging Microscopy (FLIM) | Membrane tension is reliably reported by fluorescence lifetime, not intensity. |
| Excitation Source | Pulsed laser at 488 nm | |
| Emission Collection | 575 - 625 nm bandpass filter |
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
This protocol is optimized for mammalian cells grown in culture.
Materials:
-
ER Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Cells cultured on imaging-compatible dishes or coverslips (e.g., glass-bottom dishes)
Procedure:
-
Preparation of 1 mM Stock Solution:
-
Allow the vial of ER Flipper-TR® to warm to room temperature.
-
Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to obtain a 1 mM stock solution.
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.
-
The optimal concentration may vary between cell types and should be determined empirically. A starting range of 0.5 µM to 2 µM is recommended.
-
Note: The presence of Fetal Calf Serum (FCS) may reduce labeling efficiency. If low signal is observed, consider reducing the serum concentration or increasing the probe concentration.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Imaging:
-
The probe is only fluorescent when inserted into a lipid membrane, so washing is not strictly necessary, especially for short-term imaging. For longer-term experiments, the staining solution can be replaced with fresh, pre-warmed medium.
-
Proceed to image the cells using a FLIM system.
-
Protocol 2: FLIM Data Acquisition and Analysis
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM module.
-
A pulsed laser with excitation at or near 488 nm.
-
A sensitive detector for time-correlated single photon counting (TCSPC).
-
An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).
Acquisition Settings:
-
Excitation: Use a 488 nm pulsed laser. Adjust the laser power to a level that provides sufficient photon counts without causing phototoxicity.
-
Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.
-
Data Acquisition: Acquire photon arrival time data until a sufficient number of photons per pixel is collected to ensure good statistical fitting of the fluorescence decay.
Data Analysis:
-
Fluorescence Lifetime Fitting:
-
The fluorescence decay curve for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.
-
This will yield two lifetime components, τ1 and τ2. The longer lifetime component (τ1) with the higher amplitude is the one that reports on membrane tension.
-
-
Interpretation:
-
An increase in the τ1 value corresponds to an increase in ER membrane tension (more ordered membrane).
-
A decrease in the τ1 value corresponds to a decrease in ER membrane tension (more disordered membrane).
-
The typical range for τ1 is between 2.8 ns and 7 ns.
-
Application: ER Membrane Tension and the Unfolded Protein Response (UPR)
ER stress, characterized by the accumulation of unfolded or misfolded proteins, triggers a signaling network known as the Unfolded Protein Response (UPR). The UPR is initiated by three ER-resident transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Recent evidence suggests that the activation of these sensors is not solely dependent on the presence of unfolded proteins but can also be triggered by changes in the lipid composition and physical state of the ER membrane.
Changes in membrane lipid saturation can directly activate IRE1α and PERK, even in the absence of their luminal protein-sensing domains. This indicates that these UPR sensors can act as direct sensors of membrane stress. This compound can be a valuable tool to investigate the role of ER membrane tension in the activation of UPR signaling pathways.
Experimental Example: Investigating ER Membrane Tension during Chemically-Induced ER Stress
Researchers can use this compound to measure changes in ER membrane tension in response to well-known ER stress inducers and correlate these changes with the activation of specific UPR pathways.
Experimental Design:
-
Culture cells and stain with this compound as described in Protocol 1.
-
Treat cells with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin, or palmitic acid).
-
Acquire FLIM images at different time points after treatment.
-
Analyze the fluorescence lifetime to quantify changes in ER membrane tension.
-
In parallel, lyse cells at the same time points and perform western blotting to detect markers of UPR activation (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1 mRNA, or cleavage of ATF6).
Expected Outcome:
This experiment would allow for the direct correlation of changes in ER membrane tension, as measured by the fluorescence lifetime of this compound, with the activation kinetics of the different branches of the UPR.
Visualizations
Caption: Workflow for ER membrane tension measurement.
Caption: ER membrane tension in UPR activation.
References
Application Notes and Protocols: ER PhotoFlipper 32
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER PhotoFlipper 32 is a novel, fluorescent probe specifically designed to measure membrane tension within the endoplasmic reticulum (ER). This tool is invaluable for investigating the role of ER membrane dynamics in various cellular processes, including protein folding, lipid metabolism, and cellular stress responses. These application notes provide a comprehensive guide to the use of this compound, from experimental design to data analysis and interpretation.
Principle of Action
This compound is a mechanosensitive fluorescent probe that localizes to the ER membrane. Its fluorescence emission spectrum is dependent on the physical state of the lipid bilayer. In a loosely packed, low-tension membrane, the probe exhibits a distinct emission spectrum compared to when it is in a tightly packed, high-tension membrane. This ratiometric shift in fluorescence allows for a quantitative assessment of ER membrane tension.
Data Presentation
The following tables represent typical data obtained from experiments using this compound.
Table 1: this compound Fluorescence Ratios in Response to Induced ER Stress
| Treatment Group | N | Mean Fluorescence Ratio (580nm/500nm) | Standard Deviation | p-value (vs. Control) |
| Untreated Control | 15 | 0.85 | 0.05 | - |
| Tunicamycin (2.5 µg/mL) | 15 | 1.25 | 0.08 | < 0.01 |
| Thapsigargin (1 µM) | 15 | 1.42 | 0.09 | < 0.001 |
| DMSO Vehicle Control | 15 | 0.86 | 0.06 | > 0.99 |
Table 2: Effect of a Novel Drug Candidate on ER Membrane Tension
| Compound | Concentration | Mean Fluorescence Ratio (580nm/500nm) | Standard Deviation | % Change from Control |
| Control (DMSO) | - | 0.90 | 0.07 | 0% |
| Compound XYZ | 1 µM | 0.82 | 0.06 | -8.9% |
| Compound XYZ | 5 µM | 0.75 | 0.05 | -16.7% |
| Compound XYZ | 10 µM | 0.68 | 0.04 | -24.4% |
Experimental Protocols
Protocol 1: Staining and Imaging of Live Cells with this compound
Materials:
-
This compound (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cultured cells on glass-bottom dishes
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
DMSO
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and culture to 60-80% confluency.
-
Probe Loading:
-
Prepare a 1 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 1 µM this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO2.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells for imaging.
-
-
Imaging:
-
Transfer the dish to the confocal microscope equipped with an environmental chamber.
-
Excite the sample at 488 nm.
-
Simultaneously collect emission in two channels:
-
Channel 1: 500-550 nm (Low tension)
-
Channel 2: 580-630 nm (High tension)
-
-
Acquire images for all experimental conditions.
-
Protocol 2: Ratiometric Image Analysis
Software:
-
ImageJ/Fiji or other image analysis software
Procedure:
-
Image Import: Open the two-channel images in your analysis software.
-
Background Subtraction: For each channel, select a region of interest (ROI) with no cells to determine the mean background intensity. Subtract this value from the entire image for that channel.
-
Create a Ratio Image:
-
Use an image calculator function to divide the high-tension channel image (580-630 nm) by the low-tension channel image (500-550 nm).
-
The resulting image will display pixel-by-pixel ratios, often visualized with a pseudo-color lookup table (LUT) for intuitive interpretation.
-
-
Quantification:
-
Define ROIs around individual cells or specific subcellular regions of the ER.
-
Measure the mean ratio value within each ROI.
-
Export the data for statistical analysis.
-
Visualizations
Applications of ER Flipper-TR® in Cell Biology: A Guide for Researchers
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function lead to a state of cellular stress known as ER stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The physical properties of the ER membrane, such as membrane tension and lipid organization, are thought to play a crucial role in ER function and the cellular response to stress.
ER Flipper-TR® is a fluorescent probe specifically designed for live-cell imaging of the endoplasmic reticulum membrane.[1] It belongs to the family of "flipper" probes, which are mechanosensitive fluorophores that report on the physical state of the lipid bilayer.[2][3] The fluorescence lifetime of ER Flipper-TR® is sensitive to changes in membrane tension and lipid packing, providing a powerful tool for investigating the biophysical properties of the ER membrane in real-time.[4] This document provides detailed application notes and protocols for the use of ER Flipper-TR® in cell biology research, with a focus on studying ER stress and its potential applications in drug development.
It is important to note that the user's original query for "ER PhotoFlipper 32" likely refers to the commercially available probe ER Flipper-TR® , which will be the focus of these application notes.
Principle of Action
ER Flipper-TR® is a planarizable push-pull probe. Its core structure consists of two dithienothiophene units that can twist relative to each other.[5] In a fluid, disordered membrane, the probe is in a twisted conformation, which has a shorter fluorescence lifetime. When the membrane becomes more ordered or is under increased tension, the probe is planarized, leading to an increase in its fluorescence lifetime. This change in fluorescence lifetime can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a readout of the biophysical state of the ER membrane.
Applications in Cell Biology
Monitoring ER Membrane Tension and Lipid Order
ER Flipper-TR® can be used to visualize and quantify the membrane tension and lipid packing of the endoplasmic reticulum in living cells. This allows researchers to study how these properties are regulated and how they change in response to various stimuli.
Investigating the Role of ER Membrane Biophysics in ER Stress
The accumulation of unfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis. Changes in the lipid composition and physical properties of the ER membrane are increasingly recognized as key events in the induction and propagation of ER stress. ER Flipper-TR® provides a unique tool to directly investigate the link between ER membrane biophysics and the UPR.
Drug Discovery and Development
Given the involvement of ER stress in numerous diseases, the UPR signaling pathways are attractive targets for therapeutic intervention. ER Flipper-TR® can be employed in cell-based assays to screen for compounds that modulate ER membrane properties and potentially alleviate ER stress.
Quantitative Data Summary
The following tables summarize the photophysical properties of ER Flipper-TR® and its fluorescence lifetime in different cellular contexts.
| Property | Value | Reference |
| Excitation Wavelength (λabs) | 480 nm | |
| Emission Wavelength (λfl) | 600 nm | |
| Extinction Coefficient (εmax) | 1.66 × 10⁴ M⁻¹cm⁻¹ (in DMSO) | |
| Fluorescence Lifetime (τ) | 2.8 - 7 ns |
| Cell Line | Average Fluorescence Lifetime (τ) of ER Flipper-TR® (ns) | Reference |
| HeLa | ~3.5 |
| Flipper Probe Variant | Target Organelle | Average Fluorescence Lifetime (τ) in HeLa Cells (ns) | Reference |
| Flipper-TR® | Plasma Membrane | ~4.5 | |
| ER Flipper-TR® | Endoplasmic Reticulum | ~3.5 | |
| Mito Flipper-TR® | Mitochondria | ~3.2 |
Experimental Protocols
Protocol 1: Staining of Live Cells with ER Flipper-TR®
This protocol describes the general procedure for labeling the endoplasmic reticulum of live mammalian cells with ER Flipper-TR®.
Materials:
-
ER Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Live cells cultured on a suitable imaging dish or coverslip
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the contents of one vial of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous DMSO to obtain a 1 mM stock solution.
-
Store the stock solution at -20°C or below. The solution is stable for up to 3 months when stored properly.
-
-
Preparation of Staining Solution:
-
Warm the 1 mM stock solution to room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1 µM. For optimal staining, it is recommended to prepare the staining solution immediately before use.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the 1 µM staining solution to the cells and incubate for 15 minutes at 37°C.
-
(Optional) The staining medium can be replaced with fresh, pre-warmed culture medium before imaging. However, as the probe is only fluorescent in membranes, this washing step is not always necessary.
-
-
Imaging:
-
Proceed with imaging using a Fluorescence Lifetime Imaging Microscope (FLIM).
-
Protocol 2: Monitoring ER Stress-Induced Changes in ER Membrane Tension
This protocol provides a framework for investigating the effect of ER stress on the biophysical properties of the ER membrane using ER Flipper-TR®.
Materials:
-
Live cells stained with ER Flipper-TR® (as described in Protocol 1)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
FLIM microscope
Procedure:
-
Baseline Imaging:
-
Acquire baseline FLIM images of the ER Flipper-TR®-stained cells before inducing ER stress.
-
-
Induction of ER Stress:
-
Add the ER stress-inducing agent to the cell culture medium at a pre-determined effective concentration (e.g., 1-5 µg/mL for Tunicamycin or 1-2 µM for Thapsigargin).
-
Incubate the cells for the desired duration to induce ER stress (e.g., 2-6 hours).
-
-
Time-Lapse FLIM Imaging:
-
Acquire FLIM images at different time points after the addition of the ER stress inducer to monitor the dynamics of the changes in fluorescence lifetime.
-
-
Data Analysis:
-
Analyze the FLIM data to quantify the average fluorescence lifetime of ER Flipper-TR® in the ER of control and ER-stressed cells. A decrease in fluorescence lifetime would suggest a decrease in membrane tension or an increase in membrane disorder, while an increase in lifetime would indicate the opposite.
-
Protocol 3: High-Throughput Screening for Modulators of ER Membrane Properties
This protocol outlines a conceptual framework for a high-throughput screening (HTS) assay to identify compounds that modulate ER membrane tension, which could be indicative of an effect on ER stress.
Materials:
-
A suitable cell line cultured in 96-well or 384-well imaging plates
-
ER Flipper-TR®
-
Compound library
-
Automated liquid handling system
-
High-content imaging system with FLIM capabilities
Procedure:
-
Cell Plating and Staining:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Stain the cells with ER Flipper-TR® as described in Protocol 1, using an automated liquid handler for consistency.
-
-
Compound Addition:
-
Add compounds from the library to the wells at the desired screening concentration. Include appropriate positive and negative controls.
-
-
Incubation:
-
Incubate the cells with the compounds for a predetermined period.
-
-
FLIM Imaging:
-
Acquire FLIM images from each well using a high-content FLIM imager.
-
-
Data Analysis:
-
Automate the analysis of FLIM images to calculate the average fluorescence lifetime of ER Flipper-TR® for each well.
-
Identify "hits" as compounds that cause a statistically significant change in fluorescence lifetime compared to control wells.
-
Signaling Pathways and Visualizations
The Unfolded Protein Response (UPR) is the primary signaling network activated by ER stress. It consists of three main branches, initiated by the ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).
Caption: Overview of the Unfolded Protein Response (UPR) pathways.
The IRE1 Pathway
Caption: The IRE1 branch of the Unfolded Protein Response.
The PERK Pathway
Caption: The PERK branch of the Unfolded Protein Response.
The ATF6 Pathway
Caption: The ATF6 branch of the Unfolded Protein Response.
Conclusion
ER Flipper-TR® is a valuable tool for cell biologists studying the endoplasmic reticulum. Its ability to report on the biophysical properties of the ER membrane in living cells opens up new avenues for investigating the role of membrane tension and lipid organization in ER function, stress, and disease. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute experiments using this innovative probe.
References
Troubleshooting & Optimization
Technical Support Center: Endoplasmic Reticulum Live-Cell Imaging and Phototoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential phototoxicity issues during live-cell imaging of the endoplasmic reticulum (ER). While specific information on a probe named "ER PhotoFlipper 32" is not publicly available, the principles and protocols outlined here are broadly applicable to fluorescent probes targeted to the ER.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when imaging the ER?
A1: Phototoxicity refers to the damaging effects of light on living cells, which is often exacerbated by the presence of fluorescent molecules.[1][2] During fluorescence microscopy, the excitation light can interact with the fluorescent probe and molecular oxygen, leading to the generation of reactive oxygen species (ROS).[2][3] These ROS can cause cellular damage, including membrane blebbing, vacuole formation, and even cell death. The ER is particularly sensitive to stress, and phototoxicity can induce the unfolded protein response (UPR) and ER stress, leading to apoptosis. Therefore, minimizing phototoxicity is crucial for obtaining reliable and reproducible data in live-cell ER imaging.
Q2: How can I tell if my cells are experiencing phototoxicity?
A2: Obvious signs of phototoxicity include changes in cell morphology, such as rounding up, blebbing, or detachment from the substrate. More subtle effects can include a slowdown or arrest of dynamic processes like cell division or migration, changes in intracellular calcium levels, and loss of mitochondrial membrane potential. It's important to note that the absence of visible morphological changes does not guarantee the absence of phototoxicity. As a control, it is recommended to image unstained cells under the same illumination conditions to see if any changes occur.
Q3: Are there specific ER probes that are known to be less phototoxic?
A3: While specific data on "this compound" is unavailable, general principles for selecting less phototoxic probes can be applied. Probes with longer excitation and emission wavelengths (red-shifted fluorophores) are generally less phototoxic because they use lower-energy light. Additionally, some newer generation dyes have been specifically engineered for reduced phototoxicity. Commercially available probes like ER-Tracker™ Red and Green, which are based on BODIPY™ dyes, are widely used for live-cell ER imaging. However, their potential to affect ER function due to the glibenclamide component should be considered.
Q4: Can the imaging medium influence phototoxicity?
A4: Yes, the imaging medium can play a significant role. Some standard culture media contain components like riboflavin and tryptophan that can contribute to light-induced adverse effects. Using an imaging medium specifically designed for live-cell microscopy that is optically clear and free of these components can help reduce background fluorescence and phototoxicity. Supplementing the medium with antioxidants, such as Trolox (a soluble form of vitamin E), can also help neutralize ROS and reduce photodamage.
Troubleshooting Guide
Issue: My cells are dying or showing signs of stress (e.g., blebbing, rounding) during time-lapse imaging of the ER.
| Question | Possible Cause & Explanation | Suggested Solution |
| Are you using excessive illumination power or exposure times? | High-intensity light and prolonged exposure are the primary drivers of phototoxicity. The total light dose delivered to the sample is a critical factor. | Reduce the laser/light source power to the minimum level that provides an acceptable signal-to-noise ratio. Decrease the exposure time for each frame. |
| Is there significant "illumination overhead" in your imaging setup? | Illumination overhead is the time the sample is illuminated while the camera is not actively acquiring an image. This can be significant with mechanical shutters or slow software-controlled light sources. | If possible, use fast-switching LED light sources with TTL control to eliminate illumination overhead. If using a system with significant overhead, it's better to use longer exposure times with lower light intensity to minimize the relative contribution of the overhead. |
| Are you imaging too frequently? | Acquiring images at a high temporal resolution increases the cumulative light dose and the risk of phototoxicity. | Reduce the frequency of image acquisition to the minimum required to capture the dynamics of the biological process you are studying. |
| Is your choice of fluorophore contributing to the problem? | Fluorophores with shorter excitation wavelengths (e.g., UV, blue, green) are generally more phototoxic than those with longer wavelengths (e.g., red, far-red). | If possible, switch to a red or far-red shifted ER probe. These probes are excited by lower-energy light, which is less damaging to cells. |
Quantitative Data Summary: Strategies to Minimize Phototoxicity
The following table summarizes key parameters that can be adjusted to reduce phototoxicity during live-cell imaging.
| Parameter | Recommendation for Minimizing Phototoxicity | Rationale |
| Excitation Wavelength | Use the longest possible wavelength (red to far-red) | Lower energy photons are less damaging to cells. |
| Illumination Power | Use the lowest possible power setting | Reduces the rate of fluorophore excitation and subsequent ROS production. |
| Exposure Time | Use the shortest possible exposure time per frame | Minimizes the duration of light exposure. |
| Imaging Frequency | Decrease the frequency of image acquisition | Reduces the cumulative light dose over the course of the experiment. |
| Numerical Aperture (NA) of Objective | Use an objective with a higher NA | A higher NA lens is more efficient at collecting emitted light, allowing for lower excitation power. |
| Detector Sensitivity | Use a highly sensitive detector (e.g., sCMOS camera) | More sensitive detectors require less light to produce a good image. |
Experimental Protocols
Protocol 1: Assessing Phototoxicity of an ER-Targeted Probe
This protocol provides a framework for evaluating the phototoxicity of a new fluorescent probe for ER imaging.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe Loading: Incubate cells with the ER probe according to the manufacturer's instructions. Include a negative control group of unstained cells and a positive control group (e.g., cells treated with a known apoptosis-inducing agent).
-
Imaging Conditions:
-
Define a standard imaging protocol (e.g., laser power, exposure time, time-lapse interval, and duration) that you intend to use for your experiments.
-
Image three groups of cells:
-
Group A: Unstained cells imaged with your standard protocol.
-
Group B: Stained cells imaged with your standard protocol.
-
Group C: Stained cells kept in the dark on the microscope stage (no illumination).
-
-
-
Assays for Phototoxicity:
-
Morphological Assessment: Visually inspect cells for signs of stress (blebbing, rounding, detachment) at regular intervals during and after the time-lapse experiment.
-
Cell Viability/Proliferation Assay: After the imaging session, perform a cell viability assay (e.g., Trypan Blue exclusion, Live/Dead staining) or a proliferation assay (e.g., counting cell numbers over 24-48 hours).
-
Functional Assays: If applicable, assess a relevant cellular function that might be sensitive to phototoxicity, such as cell migration or mitosis.
-
-
Data Analysis: Compare the results from the three groups. Significant differences in morphology, viability, or function between Group B and the control groups (A and C) indicate phototoxicity.
Protocol 2: Minimizing Phototoxicity in Live-Cell ER Imaging
This protocol outlines steps to optimize your imaging experiment to reduce phototoxicity.
-
Optimize Probe Concentration: Use the lowest concentration of the ER probe that provides adequate signal. High concentrations can lead to increased phototoxicity.
-
Minimize Illumination Dose:
-
Reduce Excitation Power: Set the laser or light source to the lowest power that gives a detectable signal.
-
Shorten Exposure Time: Use the shortest camera exposure time that provides a good signal-to-noise ratio.
-
Decrease Imaging Frequency: Only image as often as is necessary to capture the biological process of interest.
-
-
Optimize Imaging Medium:
-
Use a phenol red-free imaging medium to reduce background fluorescence.
-
Consider using a specialized live-cell imaging solution.
-
Optionally, supplement the medium with an antioxidant like Trolox.
-
-
Hardware Optimization:
-
Use a high-sensitivity detector to minimize the required light dose.
-
If available, use advanced imaging techniques known for low phototoxicity, such as spinning disk confocal, light-sheet, or two-photon microscopy.
-
-
Perform Control Experiments: Always include a "no illumination" control (stained cells not exposed to excitation light) to distinguish between phototoxicity and any potential chemical toxicity of the probe itself.
Visualizations
Caption: Workflow for assessing probe phototoxicity.
Caption: Troubleshooting flowchart for phototoxicity.
References
ER PhotoFlipper 32 signal-to-noise ratio optimization
Disclaimer: Information on a specific probe named "ER PhotoFlipper 32" is not publicly available. This technical support center provides generalized guidance for optimizing the signal-to-noise ratio for endoplasmic reticulum-targeted fluorescent probes based on established principles of fluorescence microscopy and live-cell imaging. Researchers should always consult the manufacturer's specific protocols for their reagents.
This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments using ER-targeted fluorescent probes.
Troubleshooting Guides
This section addresses common issues encountered during live-cell imaging of the endoplasmic reticulum, focusing on improving the signal-to-noise ratio (SNR).
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | 1. Insufficient Probe Concentration: The concentration of the probe may be too low for detection. 2. Inadequate Incubation Time: The probe may not have had enough time to accumulate in the ER. 3. Suboptimal Excitation/Emission Settings: The microscope filter sets may not be ideal for the probe's spectral properties. 4. Photobleaching: Excessive exposure to excitation light may have quenched the fluorophore.[1] | 1. Optimize Probe Concentration: Perform a concentration titration to find the optimal balance between signal and toxicity. 2. Optimize Incubation Time: Test a range of incubation times to determine the point of maximum ER accumulation. 3. Verify Microscope Settings: Ensure that the excitation and emission filters are appropriate for the probe's spectrum.[2] 4. Minimize Light Exposure: Reduce the excitation light intensity and exposure time. Use a sensitive detector to compensate.[3][4] |
| High Background Signal | 1. Excess Probe: The probe may not have been completely washed out from the media. 2. Probe Aggregation: The probe may be forming aggregates outside the cells or within the cytoplasm. 3. Autofluorescence: Cells and media can exhibit natural fluorescence.[2] 4. Non-specific Staining: The probe may be localizing to other organelles besides the ER. | 1. Improve Washing Steps: Increase the number and duration of washes after probe incubation. 2. Check Probe Solubility: Ensure the probe is fully dissolved in the loading buffer. Consider reducing the concentration. 3. Use Phenol Red-Free Media: Image cells in phenol red-free media to reduce background. 4. Confirm ER Localization: Co-stain with a well-characterized ER marker to verify localization. |
| Poor Signal-to-Noise Ratio (SNR) | 1. Combination of Low Signal and High Background: The primary determinants of a poor SNR. 2. Detector Noise: The camera or detector may be contributing significant noise. 3. Out-of-Focus Light: Light from above and below the focal plane can obscure the signal. | 1. Address Signal and Background Issues: Implement the solutions mentioned in the sections above. 2. Optimize Detector Settings: Cool the camera if possible and use appropriate gain and offset settings. 3. Use Confocal or Deconvolution Microscopy: These techniques help to remove out-of-focus light and improve image clarity. |
| Phototoxicity | 1. Excessive Light Exposure: High-intensity light can damage cells, leading to morphological changes and cell death. 2. Probe-Induced Photosensitization: The fluorescent probe itself can generate reactive oxygen species upon illumination. | 1. Reduce Light Dosage: Use the lowest possible excitation intensity and exposure time. 2. Time-Lapse Imaging: Increase the interval between image acquisitions to allow cells to recover. 3. Use an Antioxidant: Consider adding an antioxidant to the imaging medium. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal concentration for my ER probe?
A1: It is recommended to perform a dose-response experiment. Start with the manufacturer's suggested concentration and test a range of concentrations above and below this value. Image the cells at each concentration and assess both the signal intensity in the ER and any signs of cellular stress or toxicity. The optimal concentration will provide a bright signal with minimal impact on cell health.
Q2: What is the best way to confirm that the probe is specifically labeling the endoplasmic reticulum?
A2: To verify ER localization, you can perform a co-localization experiment with a known ER marker. This can be another fluorescent probe with a different emission spectrum that is known to stain the ER, or a fluorescently-tagged protein (like a GFP-tagged ER-resident protein) expressed in the cells.
Q3: How does the health of my cells affect the staining quality?
A3: Cell health is critical for successful imaging. Unhealthy or stressed cells may not take up the probe efficiently, or they may exhibit altered ER morphology. Always ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density before starting your experiment.
Q4: Can I use this probe for fixed-cell imaging?
A4: Whether a probe works in fixed cells depends on its chemical nature and targeting mechanism. Some ER probes are only effective in live cells because their accumulation in the ER depends on active cellular processes. Refer to the probe's specific documentation to see if it is compatible with fixation and permeabilization.
Q5: How can I quantify the signal-to-noise ratio?
A5: A simple way to estimate SNR is to measure the mean pixel intensity in a region of interest (ROI) within the stained ER (Signal) and in a background region where there are no cells (Noise). The SNR can then be calculated as the ratio of the signal to the standard deviation of the background. More sophisticated methods can also be used for a more accurate determination.
Experimental Protocols
Protocol 1: General Staining Protocol for a Live-Cell ER Probe
-
Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow the cells to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the ER probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free medium or a suitable buffer (e.g., HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the probe-containing medium to the cells and incubate at 37°C for the recommended time (typically 15-30 minutes), protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium containing serum) to remove any excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets and an environmental chamber to maintain the cells at 37°C and 5% CO₂.
Protocol 2: Quantification of Signal-to-Noise Ratio (SNR)
-
Image Acquisition: Acquire images using the optimized staining and imaging parameters.
-
Region of Interest (ROI) Selection:
-
Using your imaging software, draw several ROIs within well-stained ER structures in your cells.
-
Draw several ROIs in background areas of the image where there are no cells.
-
-
Data Extraction:
-
For each ER ROI, measure the mean pixel intensity (this is your Signal).
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For each background ROI, measure the mean pixel intensity and the standard deviation of the pixel intensities.
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Calculation:
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Calculate the average signal from your ER ROIs.
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Calculate the average background mean and the average background standard deviation.
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Subtract the average background mean from the average signal to get the background-corrected signal.
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The SNR is the background-corrected signal divided by the average background standard deviation.
SNR = (Mean SignalER - Mean SignalBackground) / Std DevBackground
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: A typical experimental workflow for live-cell ER imaging.
References
Technical Support Center: ER PhotoFlipper 32 Staining
Welcome to the technical support center for ER PhotoFlipper 32, a specialized fluorescent probe for imaging the endoplasmic reticulum (ER) in live cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed to specifically label the endoplasmic reticulum in living cells. It is part of the Flipper-TR® family of probes, which are mechanosensitive membrane probes.[1][2][3][4][5] The primary application of this compound is to report on changes in membrane tension within the ER through fluorescence lifetime imaging microscopy (FLIM).
Q2: How does this compound work?
This compound contains a fluorophore that senses the organization of the lipid bilayer. Changes in membrane tension alter the conformation of the probe, leading to a change in its fluorescence lifetime. This allows for the quantitative measurement of membrane tension in the ER of live cells. It is important to note that membrane tension measurements with this probe can only be reliably performed using FLIM, as fluorescence intensity alone is not a dependable indicator.
Q3: What are the optimal excitation and emission wavelengths for this compound?
This compound has a broad absorption and emission spectrum. Excitation is commonly performed using a 488 nm pulsed laser, and emission is typically collected in a range of 575 to 625 nm.
Q4: Can I use this compound in fixed cells?
This compound is primarily designed for use in live cells. The product information does not specify its utility in fixed cells, and the principle of measuring dynamic changes in membrane tension is inherently a live-cell application.
Troubleshooting Guide
Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Incorrect Probe Concentration | The optimal concentration should be determined empirically for each cell type. Start with a concentration of 1 µM and adjust as needed. If the signal is low, the concentration can be increased up to 2-3 µM. |
| Poor Probe Solubility | Ensure the probe is fully dissolved in high-quality, anhydrous DMSO to make a 1 mM stock solution. Old or wet DMSO can reduce the shelf life and performance of the probe. |
| Presence of Serum in Media | Cell culture media supplemented with Fetal Calf Serum (FCS) or other serum proteins can reduce the labeling efficiency. Consider staining in serum-free media if a low signal is observed. |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on your FLIM microscope are appropriate for this compound (Excitation: ~488 nm, Emission: 575-625 nm). |
| Cell Health Issues | Ensure cells are healthy and not overly confluent before staining. Unhealthy cells may not be effectively stained. |
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | While a higher concentration can increase signal, it may also lead to higher background. Titrate the probe concentration to find the optimal balance between signal and background. |
| Probe Aggregation | Ensure the DMSO stock solution is properly stored at -20°C or below and is not subjected to multiple freeze-thaw cycles, which could lead to aggregation. |
| Insufficient Washing | Although the probe is only fluorescent in membranes and washing is sometimes considered optional, a wash step with fresh growth media after incubation can help reduce background from any non-specifically bound probe. |
Phototoxicity and Photobleaching
| Potential Cause | Recommended Solution |
| High Laser Power | Use the lowest possible laser power that provides a sufficient signal for FLIM imaging to minimize photodamage to the cells. |
| Prolonged Exposure to Excitation Light | Minimize the duration of exposure to the excitation laser. Optimize image acquisition settings to reduce the time cells are illuminated. |
| Suboptimal Cell Culture Conditions | Healthy cells are more resilient to phototoxicity. Ensure optimal cell culture conditions before and during imaging. |
Inaccurate or Inconsistent FLIM Measurements
| Potential Cause | Recommended Solution |
| Changes in Lipid Composition | Be aware that systems where the membrane lipid composition changes over time may also induce a change in the probe's fluorescence lifetime, independent of membrane tension. |
| Incorrect Data Analysis | The fluorescence decay data should be fitted with a double-exponential model. The longer lifetime component (τ1) is typically used to report membrane tension. |
| FLIM System Not Properly Calibrated | Ensure your FLIM system is correctly calibrated. It is advisable not to directly compare absolute lifetime values obtained from different microscope setups. |
Experimental Protocols
Preparation of this compound Stock Solution
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Allow the vial of this compound to warm to room temperature before opening.
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Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For the related ER Flipper-TR®, this involves adding 35 µL of DMSO.
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Store the stock solution at -20°C or below. This solution is stable for up to three months when stored correctly.
Staining Protocol for Live Cells
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Grow cells on coverslips, glass-bottom dishes, or glass-bottom multi-well plates to the desired confluency.
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Shortly before staining, dilute the 1 mM this compound stock solution to the desired working concentration (starting with 1 µM) in cell culture medium. Apply the staining solution to the cells within 5 minutes of preparation.
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Remove the existing culture medium from the cells and replace it with the staining solution, ensuring all cells are covered.
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Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 15 minutes before imaging.
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(Optional) The medium containing the probe can be removed and the cells washed once with fresh growth medium.
Fluorescence Lifetime Imaging Microscopy (FLIM)
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Image the stained cells using a standard FLIM microscope.
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Use a pulsed laser at 488 nm for excitation.
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Collect the emitted photons through a 600/50 nm bandpass filter.
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Analyze the photon histograms from regions of interest (ROI) or single pixels by fitting with a double-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2). The longer lifetime (τ1) correlates with membrane tension.
Visualizations
Caption: Experimental workflow for this compound staining and FLIM imaging.
Caption: Troubleshooting logic for common this compound staining issues.
References
ER PhotoFlipper 32 bleaching and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during live-cell imaging experiments with ER PhotoFlipper 32, with a specific focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed to specifically label the endoplasmic reticulum (ER) in live cells. Its "PhotoFlipper" nature suggests it may be sensitive to changes in the local environment, such as membrane tension or lipid composition. It is primarily used for dynamic studies of ER morphology, function, and its interactions with other organelles. ER-PhotoFlipper 32 can be used to study plasma membrane asymmetry by selectively labeling the inner leaflet of the plasma membrane.[1]
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] This phenomenon occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods. During the fluorescence process, the fluorophore can be excited to a triplet state, where it is more likely to react with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. This process can significantly limit the duration of live-cell imaging experiments and compromise the quality of the acquired data.
Q3: What are the general strategies to minimize photobleaching during live-cell imaging?
There are several key strategies to mitigate photobleaching:
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Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[3][4] This can be achieved by using the lowest possible laser power or lamp intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
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Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium.[2] These reagents work by scavenging reactive oxygen species.
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Choose the Right Fluorophore: Select fluorophores with high photostability. Newer generations of fluorescent probes are often more resistant to photobleaching than older dyes.
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Enhance Detection Sensitivity: Use high-sensitivity detectors, such as EMCCD or sCMOS cameras, which can detect weaker signals, thus allowing for the use of lower excitation light levels.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | Photobleaching: The excitation light intensity is too high, or the exposure time is too long. | - Reduce the laser power or lamp intensity to the minimum level required for a good signal.- Decrease the camera exposure time.- Increase the time interval between acquisitions.- Add an antifade reagent to the imaging medium. |
| Low initial fluorescence signal | Suboptimal Probe Concentration: The concentration of this compound is too low.Inefficient Labeling: The incubation time with the probe was insufficient. | - Perform a concentration titration to determine the optimal probe concentration for your cell type.- Increase the incubation time as recommended in the protocol. |
| High background fluorescence | Excess Probe: The probe was not adequately washed out after labeling.Autofluorescence: The cells or the imaging medium exhibit natural fluorescence. | - Ensure thorough washing steps after probe incubation.- Use a phenol red-free imaging medium.- Acquire a background image from an unlabeled sample and subtract it from your experimental images. |
| Signs of cell stress or death (e.g., membrane blebbing, vacuole formation) | Phototoxicity: The illumination is causing cellular damage. Phototoxicity is often linked to the same processes that cause photobleaching. | - Implement the same strategies used to reduce photobleaching, as they will also decrease phototoxicity.- Use a microscope system with features designed to minimize light exposure, such as active blanking.- Consider using longer wavelength excitation light, which is generally less energetic and less damaging to cells. |
Quantitative Data Summary
The following tables provide a summary of the expected impact of various antifade agents and imaging parameters on the fluorescence signal of this compound. The data presented is representative and should be used as a guideline for experimental design.
Table 1: Effect of Antifade Reagents on Fluorescence Half-Life
| Antifade Agent | Concentration | Mechanism of Action | Expected Increase in Signal Half-Life | Considerations |
| Trolox | 100-500 µM | Scavenges reactive oxygen species. | 2-4 fold | Cell-permeable and commonly used for live-cell imaging. |
| n-Propyl gallate (NPG) | 1-2 mM | Antioxidant, ROS scavenger. | 3-5 fold | Can have anti-apoptotic effects, which may interfere with some biological studies. |
| OxyFluor™/ProLong™ Live | Varies by manufacturer | Enzymatic oxygen scavenging systems. | 5-10 fold | Highly effective but may be more costly. |
Table 2: Impact of Imaging Parameters on Photobleaching Rate
| Parameter | Change | Effect on Photobleaching | Effect on Signal-to-Noise Ratio (SNR) |
| Excitation Light Intensity | Decrease by 50% | Decreases significantly | Decreases |
| Exposure Time | Decrease by 50% | Decreases | Decreases |
| Time Interval (Time-lapse) | Increase by 100% | Decreases | No direct effect on single-image SNR |
| Detector Gain | Increase | No direct effect | Increases |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
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Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
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Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free, phenol red-free medium.
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Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).
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Imaging: Proceed with live-cell imaging on a fluorescence microscope.
Protocol 2: Minimizing Photobleaching During Time-Lapse Imaging
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Prepare Antifade Imaging Medium: Supplement your imaging medium with an appropriate antifade reagent (e.g., Trolox) at its recommended concentration.
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Optimize Microscope Settings:
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Use the lowest possible excitation light intensity that provides a detectable signal.
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Use a sensitive detector and adjust the gain to enhance the signal rather than increasing the excitation intensity.
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Determine the shortest possible exposure time that yields an acceptable signal-to-noise ratio.
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For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the dynamics of the biological process under investigation.
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Acquisition:
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Focus on an area of the sample adjacent to the region of interest to minimize light exposure to the target cells.
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Acquire a single image or a short time-lapse series to assess signal stability.
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If significant photobleaching is observed, further optimize the imaging parameters before starting the main experiment.
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Visualizations
Caption: The Jablonski diagram illustrating the process of photobleaching.
Caption: Experimental workflow for minimizing photobleaching with this compound.
References
Navigating ER Staining Challenges: A Technical Guide to ER PhotoFlipper Probes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of endoplasmic reticulum (ER) staining experiments using ER PhotoFlipper probes. While specific details for a probe named "ER PhotoFlipper 32" are not publicly available, this guide leverages information on the closely related and commercially available ER Flipper-TR® probe to address common challenges in live-cell imaging of the ER.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ER-targeted Flipper probes?
ER Flipper-TR®, a representative of this class of probes, is a mechanosensitive fluorescent probe designed to specifically target the endoplasmic reticulum in living cells.[1] Its targeting mechanism relies on a pentafluorophenyl group that reacts with cysteine residues on proteins present on the outer surface of the ER.[2] The "Flipper" portion of the probe is a fluorophore that senses changes in the lipid bilayer organization. When inserted into a lipid membrane, it becomes fluorescent, and changes in membrane tension alter its fluorescence lifetime.[1][2]
Q2: Why am I observing a weak or no fluorescent signal?
Several factors can contribute to a weak or absent signal. These include issues with the probe itself, suboptimal staining conditions, or problems with the imaging setup.
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Probe Integrity: Ensure the probe has been stored correctly, protected from light, and has not expired.
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Probe Concentration: The concentration of the probe may be too low. It is advisable to perform a titration to find the optimal concentration for your specific cell type and experimental conditions.
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Incubation Time: The incubation time might be insufficient for the probe to effectively label the ER. Optimize the incubation period, ensuring it is long enough for labeling without inducing cytotoxicity.
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Cell Health: Only healthy, viable cells will stain effectively. Ensure your cells are in optimal condition before and during the staining procedure.
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Imaging Settings: Incorrect microscope settings, such as excitation/emission wavelengths and exposure time, can lead to a weak signal. Verify that the settings are appropriate for the specific Flipper probe you are using.
Q3: How can I reduce high background fluorescence?
High background can obscure the desired ER signal. Here are some strategies to minimize it:
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Washing Steps: Ensure adequate washing after incubation to remove any unbound probe from the medium.
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Probe Concentration: Using a probe concentration that is too high can lead to non-specific binding and increased background. Titrate the probe to the lowest effective concentration.
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Phenol Red-Free Medium: If possible, use a phenol red-free medium during imaging, as phenol red can contribute to background fluorescence.
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Confocal Microscopy: Utilizing a confocal microscope can help to optically section the cells and reduce out-of-focus background fluorescence.
Q4: My cells appear stressed or are dying after staining. What could be the cause?
Phototoxicity and probe-induced cytotoxicity are common concerns in live-cell imaging.
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Reduce Excitation Light Exposure: Minimize the exposure of cells to high-intensity excitation light. Use the lowest possible laser power and exposure time that still provides an adequate signal.
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Probe Concentration: High concentrations of the probe may be toxic to the cells. Use the lowest concentration that gives a satisfactory signal.
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Incubation Time: Prolonged incubation times can also lead to cytotoxicity. Optimize the incubation time to be as short as possible while still achieving good staining.
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Cell Culture Conditions: Maintain optimal cell culture conditions (temperature, CO2, humidity) throughout the experiment.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions when using ER-targeted Flipper probes.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Incorrect probe storage or expired probe. 2. Suboptimal probe concentration (too low). 3. Insufficient incubation time. 4. Poor cell health. 5. Incorrect microscope filter sets or settings. | 1. Check probe storage conditions and expiration date. 2. Perform a concentration titration (e.g., 0.1 µM to 5 µM). 3. Increase incubation time (e.g., in 15-minute increments). 4. Ensure cells are healthy and viable before staining. 5. Verify excitation/emission settings match the probe's spectra. |
| High Background | 1. Inadequate washing after staining. 2. Probe concentration too high. 3. Use of phenol red-containing medium. | 1. Increase the number and duration of wash steps. 2. Reduce the probe concentration. 3. Use phenol red-free imaging medium. |
| Phototoxicity/Cell Death | 1. Excessive exposure to excitation light. 2. Probe concentration is too high. 3. Prolonged incubation time. | 1. Reduce laser power, exposure time, and frequency of image acquisition. 2. Use the lowest effective probe concentration. 3. Optimize for the shortest possible incubation time. |
| Non-specific Staining | 1. Probe aggregation. 2. Cell line-specific issues. | 1. Ensure the probe is fully dissolved in the stock solution. 2. Some cell lines may exhibit atypical staining patterns. Compare with a well-characterized ER marker if necessary. |
| Signal Fades Quickly (Photobleaching) | 1. High-intensity excitation light. 2. Frequent imaging of the same field of view. | 1. Reduce the intensity of the excitation light. 2. Use an anti-fade mounting medium if compatible with live-cell imaging, or reduce the frequency of image acquisition. |
Experimental Protocols
Below is a generalized protocol for staining live cells with an ER-targeted Flipper probe, based on common practices for similar fluorescent dyes. Optimization for specific cell types and experimental conditions is crucial.
1. Reagent Preparation:
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Stock Solution: Prepare a 1 mM stock solution of the ER PhotoFlipper probe in anhydrous DMSO. Store at -20°C, protected from light and moisture.
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Working Solution: On the day of the experiment, dilute the stock solution in a serum-free medium or an appropriate buffer (like HBSS) to the desired final working concentration (e.g., 0.5 - 2.5 µM).
2. Cell Staining Protocol:
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Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.
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The next day, remove the culture medium and wash the cells once with pre-warmed serum-free medium or HBSS.
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Add the pre-warmed working solution of the ER PhotoFlipper probe to the cells.
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Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.
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After incubation, wash the cells two to three times with a pre-warmed imaging medium (phenol red-free is recommended) to remove the unbound probe.
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Add fresh imaging medium to the cells.
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Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets.
Visualizing Experimental Workflow and Probe Mechanism
To aid in understanding the experimental process and the probe's function, the following diagrams have been generated.
Caption: A generalized workflow for ER PhotoFlipper staining.
Caption: Mechanism of ER PhotoFlipper probe targeting and fluorescence.
References
ER PhotoFlipper 32 stability and storage conditions
This technical support center provides essential information on the stability, storage, and troubleshooting for ER PhotoFlipper 32, a fluorescent probe designed to label the endoplasmic reticulum (ER). This guide is intended for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes.
Storage and Stability
Proper storage of this compound is critical to maintain its functionality and ensure experimental reproducibility. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Stability | Reconstitution Solvent | Stock Solution Concentration | Stock Solution Storage |
| Solid | -20°C | ≥ 2 years | DMSO | 1 mM | -20°C |
Note: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day. Avoid repeated freeze-thaw cycles of the stock solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the use of this compound.
Q1: Why am I not seeing any fluorescence signal after adding this compound to my cells?
A1: There are several potential reasons for a lack of signal:
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Improper Storage: Confirm that the probe has been stored correctly at -20°C. Improper storage can lead to degradation.
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Probe Aggregation: this compound is hydrophobic and can aggregate in aqueous solutions, rendering it non-fluorescent. Ensure that the probe is well-solubilized in the imaging medium. It is fluorogenic, meaning it only becomes fluorescent upon insertion into the lipid membrane.
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Incorrect Concentration: The optimal concentration of this compound can vary between cell types. It is advisable to perform a concentration titration to find the optimal working concentration for your specific cells.
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Insufficient Incubation Time: Staining may require an incubation period of 15 minutes or more at 37°C to allow the probe to penetrate the cell and label the ER.
Q2: My fluorescence signal is very weak. How can I improve it?
A2: To enhance a weak signal, consider the following:
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Optimize Concentration: As mentioned above, titrating the probe concentration can significantly impact signal intensity.
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Imaging Parameters: Adjust the microscope settings, such as excitation laser power and detector gain, to optimize signal detection. Be mindful of potential phototoxicity with increased laser power.
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Cell Health: Ensure that the cells are healthy and viable, as compromised cells may not be effectively labeled.
Q3: I am observing high background fluorescence in my images. What can I do to reduce it?
A3: High background can obscure the specific signal from the ER. Here are some tips to minimize it:
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Washing Steps: While washing can reduce background, it's important to note that washing with a medium containing Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) can decrease the specific signal of Flipper probes. If washing is necessary, use a serum-free medium and consider keeping the this compound concentration constant during the washes to maintain equilibrium.
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Optimize Probe Concentration: Using a concentration that is too high can lead to non-specific binding and increased background.
Q4: Are there any concerns about phototoxicity or photobleaching with this compound?
A4: As with most fluorescent probes, phototoxicity and photobleaching are potential concerns, especially during time-lapse imaging. To mitigate these effects:
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Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.
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Use Antifade Reagents: If imaging fixed cells, consider using an antifade mounting medium.
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Optimize Imaging Frequency: For live-cell imaging, acquire images at the largest time intervals that will still capture the biological process of interest.
Experimental Protocols
A detailed experimental protocol is crucial for successful staining. While the optimal conditions can vary, a general protocol for staining cultured cells is provided below.
Protocol: Staining of Cultured Cells with this compound
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Prepare a 1 mM stock solution: Dissolve the solid this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution.
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Cell Seeding: Plate cells on a suitable imaging dish or plate and culture them to the desired confluency.
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Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution directly into the imaging medium to the desired final concentration (typically around 1 µM).
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Staining: Add the working solution to the cells and incubate for approximately 15 minutes at 37°C.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the Flipper-TR® fluorophore.
Diagrams
Troubleshooting Workflow for this compound
Caption: A flowchart to diagnose and resolve common issues encountered during experiments with this compound.
Troubleshooting guide for ER PhotoFlipper 32 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ER PhotoFlipper 32 in their experiments. The following information is designed to address common issues and provide standardized protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound localization to the endoplasmic reticulum?
This compound is a fluorescent probe designed with specific chemical properties to facilitate its accumulation within the endoplasmic reticulum. Its localization is primarily driven by its moderately lipophilic and amphipathic nature, which allows for passive diffusion across the plasma membrane and subsequent retention within the zwitterionic lipid head-groups prevalent in the ER membrane.[1] The probe's design often incorporates functional groups, such as methyl sulfonamide or sulfonylurea moieties, which have a high affinity for the ER.[2]
Q2: My fluorescent signal is weak or absent. What are the potential causes and solutions?
A weak or absent signal can stem from several factors. Please refer to the troubleshooting table below for a systematic approach to resolving this issue. Common causes include incorrect filter sets, low probe concentration, or excessive photobleaching.
Q3: I am observing significant off-target staining in other organelles, particularly the mitochondria. How can I improve ER selectivity?
Off-target staining can be a common issue with ER probes. While this compound is designed for high ER selectivity, some conditions can lead to mitochondrial accumulation.[3] To mitigate this, consider the following:
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Optimize Probe Concentration: Using a concentration that is too high can lead to non-specific binding. Titrate the concentration to find the lowest effective concentration.
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Incubation Time: Reduce the incubation time to the minimum required for sufficient ER staining.
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Cell Health: Ensure cells are healthy and not stressed, as this can alter membrane potentials and lead to mitochondrial sequestration of the dye.
Q4: The ER structure appears fragmented or blebbed after staining. Is this normal?
Alterations in ER morphology post-staining can be an indication of cellular stress or toxicity induced by the experimental conditions. Transient transfections and overexpression of proteins can stress cells and impact ER homeostasis.[4] Consider the following:
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Reduce Probe Concentration: High concentrations of lipophilic dyes can be toxic.
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Minimize Light Exposure: Excessive exposure to excitation light can induce phototoxicity and lead to ER stress.
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Use a More Stable Expression System: For experiments involving protein expression, consider using stable cell lines or viral vectors that allow for lower expression levels.[4]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect microscope filter set. | Ensure the excitation and emission filters match the spectral properties of this compound (Excitation: 488 nm, Emission: 520 nm). |
| Low probe concentration. | Increase the probe concentration in a stepwise manner. A typical starting concentration is 1 µM, but this may need to be optimized for your cell type. | |
| Insufficient incubation time. | Increase the incubation time. A typical incubation period is 15-30 minutes. | |
| Photobleaching. | Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. For time-lapse imaging, decrease the frequency of image acquisition. | |
| Cell death. | Verify cell viability using a live/dead stain (e.g., Trypan Blue). Ensure optimal cell culture conditions. | |
| High Background Signal | Incomplete removal of excess probe. | Wash cells thoroughly with fresh, pre-warmed buffer after incubation with the probe. A typical wash consists of three exchanges of buffer. |
| Probe precipitation. | Ensure the probe is fully dissolved in the working solution. If precipitates are visible, centrifuge the solution before adding it to the cells. | |
| Off-Target Staining | Probe concentration is too high. | Perform a concentration titration to determine the optimal concentration that provides specific ER staining with minimal background. |
| Incubation time is too long. | Reduce the incubation time. | |
| Altered ER Morphology | Phototoxicity. | Minimize exposure to excitation light. Use the lowest possible laser power and exposure time. |
| Probe-induced toxicity. | Lower the probe concentration. If the issue persists, consider a different ER probe. | |
| Cellular stress from other experimental manipulations (e.g., transient transfection). | Use a less harsh transfection method or allow cells to recover for a longer period before imaging. Consider using stable cell lines. |
Experimental Protocol: Staining Live Cells with this compound
This protocol provides a general procedure for staining live mammalian cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
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This compound (1 mM stock solution in DMSO)
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Cells cultured on glass-bottom dishes or coverslips
Procedure:
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Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1 µM.
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Cell Preparation: Aspirate the culture medium from the cells.
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Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: Aspirate the staining solution and wash the cells three times with pre-warmed imaging medium or buffer.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~488 nm, Emission: ~520 nm).
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or absent this compound signal.
ER Stress Signaling Pathway
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Probing Endoplasmic Reticulum Dynamics using Fluorescence Imaging and Photobleaching Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ER Membrane Tension Probes: ER PhotoFlipper 32 and Alternatives
For researchers, scientists, and drug development professionals investigating the intricate role of membrane tension in the endoplasmic reticulum (ER), the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of ER-targeted mechanosensitive probes, with a focus on the conceptual "ER PhotoFlipper 32" technology and its commercially available counterparts, alongside alternative probes that measure related membrane properties.
The "this compound" concept represents a sophisticated tool for spatiotemporal control over membrane tension measurements within the ER. This is achieved by combining three key features: an ER-targeting moiety, a mechanosensitive "Flipper" probe, and a photocleavable linker. The "32" in the name is a placeholder and does not correspond to a specific commercially available product. Instead, this guide will focus on the real-world probes that embody these principles, such as ER Flipper-TR and the customizable HaloFlipper system, and compare them with established membrane order probes like Laurdan and di-4-ANEPPDHQ.
Mechanism of Action and Key Features
Flipper-based probes directly measure membrane tension through changes in their fluorescence lifetime. The core of these probes is a mechanophore consisting of two twisted dithienothiophenes. Increased membrane tension reduces the rotational freedom of these "flippers," leading to a more planar conformation and a longer fluorescence lifetime. This relationship allows for quantitative measurements of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).
PhotoFlipper probes add a layer of temporal control by incorporating a photocleavable linker.[1] This allows the probe to be activated with light at a specific time and location, enabling the study of dynamic processes within the ER.
Laurdan and di-4-ANEPPDHQ are solvatochromic dyes that report on the polarity and lipid packing of the membrane, which are indirectly related to membrane tension. They exhibit a spectral shift in response to changes in the membrane's water content and lipid order. This shift is quantified by the Generalized Polarization (GP) value, which is calculated from the fluorescence intensities at two different emission wavelengths. While not a direct measure of tension, changes in GP values can indicate alterations in membrane fluidity and organization.
Quantitative Comparison of ER Membrane Probes
The following table summarizes the key quantitative parameters of ER-targeted Flipper probes and alternative membrane order probes.
| Feature | ER Flipper-TR | HaloFlipper (ER-targeted) | Laurdan | di-4-ANEPPDHQ |
| Sensing Principle | Mechanosensitive (direct tension) | Mechanosensitive (direct tension) | Solvatochromic (membrane order/polarity) | Solvatochromic (membrane order/polarity) |
| Primary Readout | Fluorescence Lifetime (τ) | Fluorescence Lifetime (τ) | Generalized Polarization (GP) | Generalized Polarization (GP) |
| Typical τ in ER (HeLa cells) | ~3.5 ns[2] | ~3.5 ns | N/A | N/A |
| τ Change with Hyperosmotic Stress | ↓ 0.2 - 0.5 ns[3] | ↓ ~0.3 ns | N/A | N/A |
| Typical GP Range | N/A | N/A | -0.6 to +0.6[4] | Varies with lipid composition |
| Excitation Wavelength | 488 nm[5] | 488 nm | 340-360 nm (1-photon), ~800 nm (2-photon) | 488 nm |
| Emission Wavelength | 575 - 625 nm | 575 - 625 nm | 440 nm & 490 nm | 560 nm & 650 nm |
| Targeting Mechanism | Pentafluorophenyl moiety reacts with ER proteins | HaloTag ligand reacts with ER-resident HaloTag fusion protein | General membrane partitioning | General membrane partitioning |
| Spatiotemporal Control | No | No (unless combined with inducible expression) | No | No |
| Photocleavable Version | Conceptually "PhotoFlipper" | Yes (HaloPhotoFlipper) | No | No |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflow for using these probes to measure ER membrane tension and a simplified representation of how ER stress can influence membrane properties.
Caption: Experimental workflows for measuring ER membrane properties.
Caption: Simplified pathway of ER stress impacting membrane properties.
Detailed Experimental Protocols
Protocol 1: Measuring ER Membrane Tension using ER Flipper-TR
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Prepare a 1 µM working solution of ER Flipper-TR in your normal cell culture medium.
-
Remove the existing medium from the cells and add the ER Flipper-TR staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
The probe is only fluorescent in membranes, so washing is optional for short-term imaging. For longer experiments, you can replace the staining solution with fresh medium.
-
-
FLIM Imaging:
-
Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.
-
Excite the sample at 488 nm.
-
Collect fluorescence emission between 575 and 625 nm.
-
Acquire images with sufficient photon counts per pixel to ensure accurate lifetime fitting (a minimum of 100-200 photons in the brightest pixel is recommended).
-
-
Data Analysis:
-
Fit the fluorescence decay curves using a bi-exponential model.
-
The longer lifetime component (τ1) corresponds to the membrane tension. An increase in τ1 indicates an increase in membrane tension.
-
In HeLa cells, the average lifetime in the ER is approximately 3.5 ns. Hyperosmotic stress can cause a decrease of 0.2-0.5 ns.
-
Protocol 2: Ratiometric Imaging of ER Membrane Order with Laurdan
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes.
-
Prepare a 5-10 µM working solution of Laurdan in serum-free medium.
-
Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS or medium.
-
-
Fluorescence Microscopy:
-
Use a confocal or two-photon microscope. For two-photon excitation, tune the laser to approximately 800 nm. For one-photon excitation, use a wavelength of 340-360 nm.
-
Simultaneously acquire images in two emission channels: 420-460 nm (ordered phase) and 470-510 nm (disordered phase).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities in the ordered and disordered channels, respectively.
-
GP values range from -1 (most disordered) to +1 (most ordered). An increase in GP indicates a more ordered membrane, which can be associated with increased tension.
-
Protocol 3: Ratiometric Imaging of ER Membrane Order with di-4-ANEPPDHQ
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes.
-
Prepare a 1-5 µM working solution of di-4-ANEPPDHQ in cell culture medium.
-
Incubate the cells for 5-30 minutes at room temperature.
-
Wash the cells with fresh medium.
-
-
Fluorescence Microscopy:
-
Use a confocal microscope with a 488 nm excitation laser.
-
Acquire images in two emission channels: 500-580 nm (liquid-ordered phase) and 620-750 nm (liquid-disordered phase).
-
-
Data Analysis:
-
Calculate the GP value for each pixel using the formula: GP = (I560 - I650) / (I560 + I650) where I560 and I650 represent the intensities in the respective channels.
-
A higher GP value indicates a more ordered membrane environment.
-
Conclusion
The choice of a membrane tension probe for studying the ER depends on the specific research question. For direct and quantitative measurements of membrane tension with high temporal resolution, Flipper-based probes like ER Flipper-TR and the HaloFlipper system are the tools of choice. The conceptual ER PhotoFlipper technology, realized through photocleavable versions of these probes, offers unparalleled spatiotemporal control for studying dynamic events.
For researchers interested in the related parameters of membrane order and lipid packing, Laurdan and di-4-ANEPPDHQ provide robust and well-established methods. While they do not measure tension directly, they offer valuable insights into the biophysical state of the ER membrane. By understanding the principles, advantages, and limitations of each probe, researchers can select the most appropriate tool to unravel the complexities of ER membrane mechanics.
References
- 1. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. spirochrome.com [spirochrome.com]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
Measuring the Unseen Forces: A Comparative Guide to Endoplasmic Reticulum Membrane Tension Probes
For researchers, scientists, and drug development professionals, understanding the mechanical forces at play within cellular membranes is crucial for deciphering a host of physiological and pathological processes. Membrane tension, a key physical parameter, governs the dynamics of the endoplasmic reticulum (ER), influencing protein folding, lipid synthesis, and calcium homeostasis. The fluorescent probe ER PhotoFlipper 32 has emerged as a valuable tool for visualizing these forces. This guide provides an objective comparison of this compound with alternative methods for measuring membrane tension, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing Membrane Tension Measurement Techniques
The selection of a method to measure ER membrane tension depends on a variety of factors, including the required spatial and temporal resolution, the need for quantitative data, and the potential for experimental artifacts. Below is a summary of the key characteristics of this compound and its alternatives.
| Feature | This compound | Micropipette Aspiration | Atomic Force Microscopy (AFM) | Optical Tweezers (Tether Pulling) | Molecular Rotors | Laurdan GP Imaging | FRET-Based Sensors |
| Principle | Fluorescence Lifetime Imaging (FLIM) of a mechanosensitive probe | Mechanical aspiration of a membrane patch | Cantilever-based force measurement on the membrane surface | Trapping and pulling a membrane tether with a laser | Fluorescence lifetime or intensity changes based on environmental viscosity | Ratiometric imaging of a solvatochromic dye sensitive to lipid packing | Förster Resonance Energy Transfer between two fluorophores changes with distance |
| Measurement Type | Quantitative (relative changes) | Quantitative (absolute force) | Quantitative (absolute force) | Quantitative (absolute force) | Semi-quantitative (viscosity) | Semi-quantitative (lipid order) | Quantitative (relative changes) |
| Target | ER membrane (targeted probe) | Whole cell or isolated organelle | Cell or organelle surface | Cell or organelle surface | All cellular membranes (can be targeted) | All cellular membranes | Specific proteins or membrane regions (genetically encoded or targeted) |
| Resolution | High spatial (sub-micrometer) | Low spatial (micrometer) | High spatial (nanometer) | High spatial (nanometer) | High spatial (sub-micrometer) | High spatial (sub-micrometer) | High spatial (nanometer) |
| Sensitivity | High | Moderate | High | High | Moderate | Moderate | High |
| Typical Values | Fluorescence lifetime changes (ns) | 10⁻⁵ - 10⁻³ N/m | 10⁻⁶ - 10⁻⁴ N/m | 10 - 100 pN force | Viscosity changes (cP) | GP value changes (-1 to +1) | FRET efficiency changes |
| Advantages | Live-cell imaging, high resolution, ER-specific | Direct force measurement, established technique | High force and spatial resolution, can map mechanics | High force and spatial resolution, precise control | Reports on microviscosity, live-cell imaging | Sensitive to lipid packing, ratiometric imaging | High sensitivity, can measure tension across specific molecules |
| Limitations | Indirect measurement of tension, requires FLIM setup | Invasive, low throughput, not specific to ER | Invasive, complex setup, potential for artifacts | Invasive, requires specialized equipment | Indirect measure of tension, sensitive to other factors | Indirect measure of tension, sensitive to environment | Can be influenced by fluorophore orientation, requires genetic modification for some sensors |
In-Depth Methodologies: Experimental Protocols
Detailed and reproducible protocols are essential for accurate membrane tension measurements. The following sections provide step-by-step guides for the application of this compound and its primary alternatives.
This compound Staining and Imaging
Principle: this compound is a fluorescent probe that localizes to the endoplasmic reticulum. Its fluorescence lifetime is sensitive to the lipid packing and tension of the membrane. Increased membrane tension leads to a more planar conformation of the probe, resulting in a longer fluorescence lifetime, which can be measured by Fluorescence Lifetime Imaging Microscopy (FLIM).
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Staining: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM.
-
Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Imaging:
-
Mount the dish on a confocal microscope equipped with a FLIM system.
-
Excite the probe using a pulsed laser at approximately 488 nm.
-
Collect the fluorescence emission between 580 and 650 nm.
-
Acquire FLIM data and analyze the fluorescence lifetime using appropriate software (e.g., by fitting the decay curves to a multi-exponential model).
-
-
Data Interpretation: An increase in the fluorescence lifetime of this compound corresponds to an increase in ER membrane tension.
Micropipette Aspiration
Principle: A glass micropipette with a known radius is used to apply a controlled suction pressure to a cell or isolated organelle membrane. The tension of the membrane can be calculated from the pressure required to aspirate a hemispherical projection of the membrane into the pipette.
Protocol:
-
Micropipette Preparation: Pull glass capillaries to create micropipettes with a smooth, flat tip and an inner diameter of 2-5 µm.
-
Cell Preparation: Plate cells in a dish that allows for micromanipulation.
-
Micromanipulation Setup: Mount the micropipette on a micromanipulator and connect it to a pressure control system.
-
Aspiration:
-
Bring the micropipette into contact with the cell membrane.
-
Apply a small initial suction pressure to form a seal.
-
Gradually increase the suction pressure until a clear, hemispherical projection of the membrane is aspirated into the pipette.
-
-
Measurement: Record the critical pressure (ΔP) required to form the hemispherical projection.
-
Calculation: Calculate the membrane tension (T) using the Young-Laplace equation: T = (ΔP * R_p) / (2 * (1 - R_p / R_c)), where R_p is the pipette radius and R_c is the cell radius.
Atomic Force Microscopy (AFM)
Principle: An AFM cantilever with a sharp tip is used to indent the cell membrane. The force required to deform the membrane is measured, and from the resulting force-distance curves, the membrane tension can be derived. Alternatively, the cantilever can be used to pull a membrane tether, and the tethering force is related to membrane tension.
Protocol:
-
AFM Setup: Use an AFM system integrated with an inverted optical microscope for cell visualization.
-
Cantilever Calibration: Calibrate the spring constant of the AFM cantilever.
-
Cell Preparation: Plate cells on a glass-bottom dish.
-
Force Spectroscopy:
-
Position the AFM tip over the cell of interest.
-
Approach the tip to the cell surface and perform indentation at a controlled velocity.
-
Record the force-distance curve during approach and retraction.
-
-
Tether Pulling (Alternative):
-
After indentation, retract the cantilever at a constant velocity to pull a membrane tether.
-
The force plateau in the retraction curve corresponds to the tethering force.
-
-
Data Analysis: Analyze the force-distance curves using appropriate models (e.g., Hertz model for indentation or tether-pulling models) to extract the membrane tension.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: General signaling pathway of cellular mechanotransduction.
Caption: Experimental workflow for measuring ER membrane tension using this compound.
Caption: Logical comparison of fluorescent and biophysical methods for membrane tension measurement.
ER PhotoFlipper 32 vs. Laurdan: A Comparative Guide for Membrane Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane biology, the choice of fluorescent probe is paramount. This guide provides a detailed, data-driven comparison of two prominent membrane probes: the novel mechanosensitive ER PhotoFlipper 32 and the established polarity-sensitive probe, Laurdan.
This comparison will delve into their distinct mechanisms of action, photophysical properties, and experimental applications, offering a clear framework for selecting the optimal tool for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (ER Flipper-TR) | Laurdan |
| Primary Measurement | Membrane Tension / Mechanical Stress | Membrane Fluidity / Lipid Order / Polarity |
| Mechanism of Action | Mechanosensitive planarization of a dithienothiophene core | Solvatochromic shift based on local water content and lipid packing |
| Primary Readout | Fluorescence Lifetime | Fluorescence Intensity Ratio (Generalized Polarization - GP) |
| Targeting | Specific to the Endoplasmic Reticulum | General membrane staining |
Probing the Membrane: Mechanism of Action
The fundamental difference between this compound and Laurdan lies in what aspect of the membrane they measure and how they report it.
This compound (ER Flipper-TR): A Reporter of Mechanical Force
This compound, commercially known as ER Flipper-TR, belongs to the "Flipper" family of mechanosensitive probes.[1][2] Its core structure consists of two dithienothiophene moieties that can twist relative to each other.[3] When inserted into a lipid bilayer, the degree of this twisting is influenced by the lateral pressure exerted by the surrounding lipids.
-
In a relaxed, low-tension membrane: The probe adopts a more twisted conformation.
-
In a tense, tightly packed membrane: The increased lateral pressure forces the probe into a more planar conformation.[1][4]
This change in conformation directly affects the probe's fluorescence lifetime. A more planar state leads to a longer fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM). This makes ER Flipper-TR a direct reporter of membrane tension. The "ER" designation comes from a targeting motif, a pentafluorophenyl group, that covalently links the probe to cysteine residues on proteins in the outer membrane of the endoplasmic reticulum, ensuring specific localization.
Laurdan: A Sensor of Polarity and Fluidity
Laurdan, in contrast, is a solvatochromic dye, meaning its fluorescence emission spectrum is sensitive to the polarity of its environment. It partitions into the hydrophobic-hydrophilic interface of the lipid bilayer.
The key to Laurdan's function is its sensitivity to the presence of water molecules in the membrane.
-
In a fluid, disordered (liquid-crystalline) phase: More water molecules can penetrate the bilayer and surround the Laurdan molecule. This polar environment causes a red shift in its emission spectrum, with a peak around 490 nm.
-
In a rigid, ordered (gel) phase: The tightly packed lipids exclude water. In this less polar environment, Laurdan's emission is blue-shifted, peaking around 440 nm.
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane fluidity or lipid order.
Photophysical Properties: A Quantitative Comparison
| Photophysical Property | ER Flipper-TR | Laurdan |
| Excitation Wavelength (λex) | ~488 nm | ~340-360 nm |
| Emission Wavelength (λem) | ~575-625 nm | 440 nm (ordered phase), 490 nm (disordered phase) |
| Quantum Yield | Varies with membrane tension | ~0.61 |
| Fluorescence Lifetime (τ) | ~3.5 ns in HeLa cell ER (varies with tension) | Not the primary readout |
| Molar Extinction Coefficient (ε) | Information not readily available | ~19,500 M⁻¹cm⁻¹ |
Experimental Protocols
Using ER Flipper-TR for Membrane Tension Measurement
1. Probe Preparation:
-
Prepare a stock solution of ER Flipper-TR in a suitable organic solvent (e.g., DMSO).
2. Cell Staining:
-
Culture cells to the desired confluency.
-
Dilute the ER Flipper-TR stock solution in cell culture medium to a final concentration of 0.5 - 1 µM.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
3. Imaging:
-
Wash the cells with fresh medium to remove excess probe.
-
Image the cells using a confocal microscope equipped with a FLIM module.
-
Excite the probe at ~488 nm and collect the emission between 575 and 625 nm.
-
Analyze the fluorescence lifetime data to generate a map of membrane tension across the ER.
Using Laurdan for Membrane Fluidity Measurement
1. Probe Preparation:
-
Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol or DMSO).
2. Cell Staining:
-
Culture cells to the desired confluency.
-
Dilute the Laurdan stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
3. Imaging:
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope (confocal or two-photon is recommended).
-
Excite the probe at ~340-360 nm.
-
Simultaneously collect fluorescence intensity in two channels:
-
Channel 1 (Gel Phase): 420-460 nm
-
Channel 2 (Liquid-Crystalline Phase): 470-510 nm
-
4. Data Analysis:
-
Calculate the GP value for each pixel using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the intensities in the respective channels.
-
Generate a GP map to visualize membrane fluidity, where higher GP values correspond to lower fluidity (more ordered) and lower GP values indicate higher fluidity (more disordered).
Visualizing the Mechanisms
Summary and Recommendations
Choose this compound (ER Flipper-TR) when:
-
Your primary research question involves quantifying mechanical forces and tension specifically within the endoplasmic reticulum.
-
You are investigating cellular processes known to involve changes in membrane tension, such as ER stress, protein folding, or lipid droplet formation.
-
You have access to a fluorescence microscope with FLIM capabilities.
Choose Laurdan when:
-
You are interested in the overall fluidity and lipid order of cellular membranes.
-
You are studying phenomena like lipid raft formation, phase separation, or the effects of drugs on membrane physical properties.
-
You require a ratiometric probe that can mitigate artifacts from variations in probe concentration or excitation intensity.
References
- 1. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physicsworld.com [physicsworld.com]
- 4. pubs.acs.org [pubs.acs.org]
Revolutionizing Endoplasmic Reticulum Viscosity Analysis: ER PhotoFlipper 32 vs. Traditional Probes
A detailed guide for researchers on the advantages of next-generation fluorescent probes for studying the endoplasmic reticulum microenvironment.
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid metabolism, and calcium homeostasis. The viscosity of the ER lumen is a key indicator of its functional state, with alterations implicated in various cellular stress responses and diseases. For years, researchers have relied on traditional fluorescent probes to measure these changes. However, the emergence of novel probes, exemplified by the advanced functionalities of ER PhotoFlipper 32, offers significant advantages in sensitivity, stability, and specificity. This guide provides a comprehensive comparison between this compound and traditional ER probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their studies.
Performance Comparison: this compound vs. Traditional ER Probes
This compound represents a new generation of ER viscosity probes, engineered for superior performance in live-cell imaging. Unlike traditional probes, which are often based on BODIPY or hemicyanine dyes, this compound utilizes a multirotor-based design built upon a green fluorescent protein (GFP) chromophore. This innovative structure provides enhanced sensitivity to viscosity changes and greater photostability.
| Feature | This compound (Representative) | Traditional ER Probes (e.g., BODIPY, Hemicyanine-based) |
| Fluorophore | GFP Chromophore-based Multirotor | BODIPY, Hemicyanine |
| Excitation Wavelength | ~430 nm | ~488 nm (BODIPY), ~560 nm (Hemicyanine) |
| Emission Wavelength | ~550 nm | ~515 nm (BODIPY), ~600-650 nm (Hemicyanine) |
| Quantum Yield (Φ) | Low in low viscosity (~0.01), High in high viscosity (~0.13)[1] | Variable, can be sensitive to polarity and temperature[2] |
| Viscosity Sensitivity | High, with a significant fluorescence increase in response to elevated viscosity.[3][4][5] | Moderate, with fluorescence intensity and/or lifetime changes. |
| Photostability | Excellent, allowing for long-term imaging with minimal photobleaching. | Prone to photobleaching, which can limit the duration of experiments. |
| Specificity | High specificity for the ER. | Good, but can sometimes accumulate in other organelles. |
| Signal-to-Noise Ratio | High, due to a large turn-on fluorescence response. | Moderate, may have higher background fluorescence. |
Unveiling the Mechanism: How ER Viscosity Probes Work
The functionality of ER viscosity probes is based on the principle of restricted intramolecular rotation. In a low-viscosity environment, the fluorescent molecule can freely rotate, which quenches its fluorescence. As the viscosity of the surrounding medium increases, this rotation is hindered, forcing the molecule into a planar conformation and leading to a significant increase in fluorescence emission.
Figure 1. Mechanism of viscosity-sensitive fluorescent probes.
Experimental Protocols
In Vitro Calibration of this compound
Objective: To determine the fluorescence response of this compound to known viscosity standards.
-
Preparation of Viscosity Standards: Prepare a series of PBS/glycerin solutions with varying volume ratios to create a viscosity gradient (e.g., from 0.89 cP to 438.4 cP).
-
Probe Incubation: Add this compound to each viscosity standard to a final concentration of 10 µM.
-
Spectrofluorometry: Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 430 nm and an emission range of 500-600 nm.
-
Data Analysis: Plot the logarithm of the fluorescence intensity at 550 nm against the logarithm of the viscosity. A linear relationship is expected.
Live-Cell Imaging of ER Viscosity
Objective: To visualize and quantify changes in ER viscosity in living cells under conditions of induced ER stress.
-
Cell Culture and Plating: Culture HeLa cells on glass-bottomed dishes suitable for confocal microscopy.
-
Probe Loading: Incubate the cells with 10 µM this compound in cell culture medium for 30 minutes at 37°C.
-
Induction of ER Stress: To induce ER stress, treat the cells with an appropriate agent such as tunicamycin or thapsigargin at a predetermined concentration and for a specific duration.
-
Confocal Microscopy: Image the cells using a confocal laser scanning microscope equipped with a 430 nm laser for excitation. Collect fluorescence emission at 550 nm.
-
Image Analysis: Quantify the mean fluorescence intensity within the ER of both control and treated cells to determine the relative change in viscosity. For colocalization studies, co-stain with an ER-specific marker like ER-Tracker Green.
Figure 2. Workflow for live-cell imaging of ER viscosity.
Applications in Drug Development and Disease Research
The ability to accurately measure ER viscosity opens up new avenues for research in various fields.
-
Drug Discovery: High-throughput screening of compounds that modulate ER stress can be facilitated by using this compound to assess their impact on ER viscosity.
-
Neurodegenerative Diseases: The accumulation of misfolded proteins in the ER is a hallmark of diseases like Alzheimer's and Parkinson's. ER viscosity probes can be used to study the progression of these conditions and the efficacy of potential therapies.
-
Cancer Biology: Cancer cells often exhibit elevated ER stress. Monitoring ER viscosity can provide insights into tumor progression and response to treatment.
-
Metabolic Disorders: ER function is closely linked to metabolic health. Changes in ER viscosity can be an early indicator of metabolic stress.
The development of advanced probes like this compound provides researchers with powerful tools to investigate the intricate workings of the endoplasmic reticulum. Their enhanced sensitivity, stability, and specificity offer a significant leap forward from traditional methods, promising to accelerate discoveries in fundamental cell biology and translational medicine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic visualization of endoplasmic reticulum viscosity in living cells with a multirotor-based fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence-based Broad Dynamic Range Viscosity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic visualization of endoplasmic reticulum viscosity in living cells with a multirotor-based fluorescent probe. | Semantic Scholar [semanticscholar.org]
Navigating the Complexities of ER Mechanobiology: A Comparative Guide to ER PhotoFlipper 32 and its Alternatives
For researchers, scientists, and drug development professionals venturing into the intricate world of mechanobiology, the endoplasmic reticulum (ER) presents a fascinating frontier. As a central hub for protein and lipid synthesis, its physical state is intrinsically linked to cellular health and disease. Probing the mechanical properties of the ER membrane, however, requires sophisticated tools. This guide provides a critical comparison of ER PhotoFlipper 32, a specialized fluorescent probe, with other established methods for investigating ER membrane mechanics, offering a comprehensive overview to inform your experimental design.
The burgeoning field of mechanobiology investigates how physical forces and changes in the mechanical properties of cells and tissues influence physiological and pathological processes. The endoplasmic reticulum, a vast and dynamic organelle, is increasingly recognized as a key player in cellular mechanosensing and mechanotransduction. Changes in ER membrane tension and lipid organization are implicated in a variety of cellular processes, including protein folding, calcium signaling, and the response to cellular stress.
This compound has emerged as a tool for investigating membrane dynamics. However, a nuanced understanding of its capabilities and limitations is crucial for its effective application and the selection of appropriate alternative techniques.
This compound: A Tool for Targeted Probe Delivery
This compound is a specialized derivative of the Flipper series of fluorescent probes, which are designed to report on membrane tension and lipid packing through changes in their fluorescence lifetime. The "ER" designation indicates its targeting to the endoplasmic reticulum, while the "PhotoFlipper" aspect refers to a photocleavable linker.
A primary application of this compound is not the continuous measurement of ER membrane tension, but rather the targeted delivery of the Flipper-TR mechanosensitive probe to the inner leaflet of the plasma membrane. The probe is initially localized to the ER surface. Upon irradiation with a specific wavelength of light, the photocleavable linker is broken, releasing the Flipper-TR probe, which can then diffuse and insert into the inner leaflet of the plasma membrane. This allows for the study of plasma membrane asymmetry and the mechanical properties of its inner leaflet, a task that is challenging with conventional probes.
Limitations of this compound for Continuous ER Mechanobiology Research
While innovative for its targeted delivery mechanism, this compound has several limitations for researchers focused on the direct and continuous measurement of ER membrane tension:
-
Single-Event Measurement: The photocleavage is an irreversible, one-time event. This makes it unsuitable for dynamic, long-term monitoring of ER membrane tension in response to stimuli.
-
Focus on Plasma Membrane: Its primary design is for investigating the plasma membrane, not for sustained measurements within the ER itself.
-
Potential for Phototoxicity: The use of UV or near-UV light for photocleavage can induce phototoxicity, potentially altering cellular physiology and confounding experimental results. Careful optimization of light exposure is critical to minimize these effects.
-
Indirect Measurement of ER Properties: While initially targeted to the ER, the functional measurement is performed at a different location after photoactivation. This provides limited direct information about the ER's mechanical state over time.
A Comparative Analysis of ER Mechanobiology Probes
Given the limitations of this compound for direct ER mechanobiology studies, it is essential to consider alternative and complementary approaches. The following table provides a quantitative comparison of ER Flipper-TR (the non-photocleavable counterpart), molecular rotors, and Laurdan, three widely used probes for assessing membrane properties.
| Feature | ER Flipper-TR | Molecular Rotors (e.g., BODIPY-based) | Laurdan |
| Principle of Operation | Reports on membrane tension and lipid packing via changes in fluorescence lifetime (FLIM). Planarization of the probe in ordered membranes leads to a longer lifetime. | Reports on membrane viscosity. The rate of intramolecular rotation is sensitive to the viscosity of the surrounding environment, affecting fluorescence lifetime and quantum yield. | Reports on membrane lipid packing and hydration via a shift in its emission spectrum. In more ordered, less hydrated membranes, the emission is blue-shifted. |
| Primary Measurement | Membrane Tension / Lipid Packing | Membrane Viscosity | Lipid Order / Hydration |
| Typical Fluorescence Lifetime | 2.8 - 7 ns[1][2] | Varies with viscosity; can be calibrated to provide quantitative viscosity values. | Biexponential decay, sensitive to environment. |
| Excitation / Emission (nm) | Excitation: ~488 nm / Emission: ~600 nm[1][2] | Varies by specific rotor (e.g., BODIPY C10 Excitation: ~488 nm / Emission: ~515 nm) | Two-photon excitation is often preferred (~780-800 nm) to avoid phototoxicity. Emission collected at two channels (e.g., 400-460 nm and 470-530 nm). |
| Key Advantages | Direct sensitivity to membrane tension. High signal-to-noise ratio with FLIM. Specific organelle targeting is possible. | Provides a quantitative measure of a distinct physical parameter (viscosity). | Well-established probe for lipid order. Ratiometric imaging (Generalized Polarization - GP) is straightforward. |
| Key Limitations | Fluorescence lifetime can also be affected by changes in lipid composition, not just tension. FLIM instrumentation is required. | Indirectly related to membrane tension. Can be sensitive to temperature. | Less direct measure of membrane tension. Can be prone to photobleaching with one-photon excitation. |
Experimental Protocols
To facilitate the practical application of these techniques, detailed experimental protocols are provided below.
Protocol 1: Measuring ER Membrane Tension Changes with ER Flipper-TR Following Tunicamycin-Induced ER Stress
This protocol describes how to induce endoplasmic reticulum stress using tunicamycin and measure the resulting changes in ER membrane tension using ER Flipper-TR and Fluorescence Lifetime Imaging Microscopy (FLIM).
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes suitable for high-resolution microscopy
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ER Flipper-TR probe (Spirochrome)
-
Anhydrous DMSO
-
Tunicamycin (from a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
FLIM system (e.g., a confocal microscope equipped with a pulsed laser and time-correlated single photon counting - TCSPC - detector)
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach 60-80% confluency.
-
ER Flipper-TR Staining:
-
Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the ER Flipper-TR staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
ER Stress Induction:
-
Prepare a working solution of tunicamycin in complete culture medium at the desired final concentration (e.g., 2.5 µg/mL).
-
After the ER Flipper-TR incubation, remove the staining solution and replace it with the tunicamycin-containing medium.
-
Incubate the cells for the desired duration to induce ER stress (e.g., 2-4 hours). A control group of cells should be incubated with medium containing the same concentration of DMSO as the tunicamycin-treated cells.
-
-
FLIM Imaging:
-
Transfer the dish to the FLIM microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the ER Flipper-TR probe using a 488 nm pulsed laser.
-
Collect the fluorescence emission between 575 and 625 nm.
-
Acquire FLIM images of both control and tunicamycin-treated cells. Ensure that the photon count is sufficient for accurate lifetime analysis.
-
-
Data Analysis:
-
Analyze the FLIM data using appropriate software (e.g., SymPhoTime, PicoQuant).
-
Fit the fluorescence decay curves to a bi-exponential model to determine the fluorescence lifetime components.
-
Compare the average fluorescence lifetime of ER Flipper-TR in control versus tunicamycin-treated cells to assess changes in ER membrane tension. An increase in fluorescence lifetime suggests an increase in membrane order and tension.
-
Protocol 2: Assessing ER Membrane Viscosity with a Molecular Rotor
This protocol provides a general framework for using a BODIPY-based molecular rotor to measure the viscosity of the ER membrane.
Materials:
-
ER-targeted molecular rotor (e.g., a BODIPY derivative with an ER-targeting moiety)
-
Suitable cell line
-
Imaging medium
-
FLIM system
Procedure:
-
Probe Staining: Incubate cells with the ER-targeted molecular rotor at a suitable concentration and for a duration recommended by the manufacturer or established in the literature.
-
FLIM Imaging: Acquire FLIM images using the appropriate excitation and emission wavelengths for the specific molecular rotor.
-
Calibration: To obtain quantitative viscosity values, a calibration curve must be generated. This is typically done by measuring the fluorescence lifetime of the probe in a series of solutions of known viscosity (e.g., methanol-glycerol mixtures).
-
Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of the probe in the ER. Use the calibration curve to convert the measured lifetime into a viscosity value (in centipoise, cP).
Protocol 3: Evaluating ER Lipid Order with Laurdan GP Imaging
This protocol outlines the use of Laurdan to measure the generalized polarization (GP) of the ER membrane, which reflects the degree of lipid order.
Materials:
-
Laurdan
-
Cell line of interest
-
Two-photon or confocal microscope with two emission channels
Procedure:
-
Laurdan Staining: Incubate cells with Laurdan (typically 5-10 µM) for 30-60 minutes.
-
Imaging:
-
Excite the Laurdan-stained cells (e.g., with a two-photon laser at 780 nm).
-
Simultaneously collect the fluorescence emission in two separate channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).
-
-
GP Calculation: The GP value for each pixel is calculated using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities in the two emission channels.
-
Data Interpretation: Higher GP values correspond to a more ordered and less hydrated membrane environment. GP images can reveal spatial heterogeneity in lipid packing within the ER.
Signaling Pathways and Mechanotransduction
Changes in ER membrane tension are not merely passive physical events; they are intricately linked to cellular signaling pathways that govern a multitude of cellular functions. One of the most critical pathways related to ER health is the Unfolded Protein Response (UPR).
Conclusion: Selecting the Right Tool for the Job
This compound is a sophisticated tool for cell biologists interested in the specific question of inner plasma membrane leaflet mechanics. Its photocleavable design allows for precise temporal control over probe delivery to this otherwise difficult-to-access location. However, for researchers whose primary goal is to understand the dynamic mechanical properties of the endoplasmic reticulum itself, this compound is of limited utility.
For direct and continuous measurement of ER membrane tension, ER Flipper-TR, used in conjunction with FLIM, is a more appropriate choice. When investigating other related physical parameters of the ER membrane, molecular rotors for viscosity and Laurdan for lipid order provide valuable complementary information. The choice of the optimal probe will ultimately depend on the specific biological question being addressed. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is paramount for designing robust and informative experiments in the exciting field of ER mechanobiology.
References
A Head-to-Head Comparison of ER PhotoFlipper 32 and Flipper-TR for Endoplasmic Reticulum Imaging
For researchers, scientists, and drug development professionals investigating the mechanics of the endoplasmic reticulum (ER), the choice of fluorescent probe is critical. This guide provides a comprehensive comparison of two leading probes for measuring ER membrane tension: ER PhotoFlipper 32 and Flipper-TR, offering insights into their performance, experimental protocols, and unique advantages to help you select the optimal tool for your research.
The endoplasmic reticulum is a dynamic organelle with a fluid membrane, and its physical properties, such as membrane tension, play a crucial role in protein folding, lipid synthesis, and calcium homeostasis. Fluorescent probes that can accurately report on these properties in live cells are invaluable. Flipper-TR and the more recent this compound are two such powerful tools. While both are designed to measure membrane tension via fluorescence lifetime imaging microscopy (FLIM), they employ distinct strategies for targeting the ER, which has significant implications for experimental design and application.
At a Glance: Quantitative Comparison
To facilitate a clear comparison of their key performance indicators, the following table summarizes the quantitative data for Flipper-TR (the active component of this compound upon photo-release) and ER Flipper-TR.
| Feature | Flipper-TR (from this compound post-cleavage) | ER Flipper-TR |
| Excitation Wavelength (λex) | ~480 nm[1][2] | ~480 nm[2][3] |
| Emission Wavelength (λem) | ~600 nm[1] | ~600 nm |
| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | 2.8 - 7.0 ns |
| Quantum Yield (QY) | 30% (in Ethyl Acetate) | 30% (in Ethyl Acetate) |
| Molar Extinction Coefficient (εmax) | 1.66 x 10^4 M-1cm-1 (in DMSO) | 1.66 x 10^4 M-1cm-1 (in DMSO) |
| ER Targeting Mechanism | Photo-inducible release and diffusion to ER | Covalent reaction with cysteine residues on ER proteins |
| Temporal Control | High (photo-inducible) | Low (constitutive labeling) |
| Spatial Control | High (region-specific irradiation) | Low (whole-cell labeling) |
Delving Deeper: Mechanism of Action and Experimental Workflow
The fundamental sensing mechanism for both probes is based on the "flipper" mechanophore, a molecule composed of two twisted dithienothiophenes. The degree of twisting is sensitive to the lateral pressure within the lipid bilayer. In a more ordered or tense membrane, the flipper is planarized, leading to a longer fluorescence lifetime. Conversely, in a more fluid or relaxed membrane, the flipper is more twisted, resulting in a shorter fluorescence lifetime. This change in fluorescence lifetime is measured by FLIM to quantify membrane tension.
ER Flipper-TR: The Direct Labeling Approach
ER Flipper-TR incorporates a pentafluorophenyl group that specifically reacts with cysteine residues on proteins located on the cytoplasmic face of the ER membrane. This results in covalent attachment and specific, continuous labeling of the ER.
This compound: Spatiotemporal Control through Photo-release
This compound offers a more sophisticated level of control. The Flipper-TR probe is initially "caged" with a photocleavable linker. This caged probe is cell-permeable and distributes within the cell. Upon irradiation with UV light (e.g., 365 nm), the linker is cleaved, releasing the active Flipper-TR probe. The released probe can then diffuse and label cellular membranes, including the ER. This approach allows for precise temporal and spatial control over ER labeling.
Experimental Protocols
Below are detailed methodologies for utilizing ER Flipper-TR and this compound in ER imaging experiments.
ER Flipper-TR Staining Protocol
-
Stock Solution Preparation: Dissolve the vial contents of ER Flipper-TR in anhydrous DMSO to prepare a 1 mM stock solution. Store at -20°C.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Staining Solution Preparation: Dilute the 1 mM ER Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Imaging: The probe is fluorescent only in membranes, so washing is optional. Image the cells using a FLIM microscope with excitation at ~488 nm and emission collection between 575-625 nm.
This compound Staining and Photo-release Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Cell Culture: Culture cells in an imaging dish as described for ER Flipper-TR.
-
Loading: Add this compound to the cell culture medium at a final concentration of 1-5 µM and incubate for 15-30 minutes.
-
Photo-release: Using a UV light source (e.g., 365 nm LED or laser) coupled to the microscope, irradiate the specific region of interest for a short period (e.g., 1-5 minutes) to uncage the Flipper-TR probe.
-
Diffusion and Labeling: Allow a few minutes for the released Flipper-TR to diffuse and label the ER membrane within the irradiated area.
-
FLIM Imaging: Acquire FLIM images using excitation at ~488 nm and emission collection between 575-625 nm.
Choosing the Right Probe for Your Experiment
The decision between this compound and ER Flipper-TR hinges on the specific biological question being addressed.
Choose ER Flipper-TR for:
-
Routine ER membrane tension measurements: When continuous, whole-cell imaging of ER membrane tension is required.
-
Simplicity and convenience: The direct labeling protocol is straightforward and does not require specialized photo-activation equipment.
-
Long-term imaging: As a stable, covalently bound probe, it is suitable for extended time-lapse experiments.
Choose this compound for:
-
Studying dynamic processes: When you need to measure membrane tension at a specific time point during a cellular process.
-
Investigating localized effects: To assess changes in ER membrane tension in a specific subcellular region.
-
Pulse-chase type experiments: To follow the fate of a cohort of labeled ER membranes over time.
-
Minimizing background: Photo-release can help to reduce background from non-specific binding of the probe in its caged form.
References
Safety Operating Guide
Proper Disposal of ER PhotoFlipper 32: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical reagents. This document provides essential information and step-by-step procedures for the proper disposal of ER PhotoFlipper 32, a fluorescent probe for microscopy.
This compound is a valuable tool for researchers, enabling the tracking of the endoplasmic reticulum in live cells. However, like all chemical compounds, it requires careful handling and disposal to mitigate potential hazards to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from similar fluorescent probes and general laboratory chemical waste guidelines provide a strong basis for safe disposal protocols.
Hazard Profile and Safety Precautions
Based on the safety data for similar "Flipper" probes, this compound should be handled with caution. The primary hazards are presumed to be skin, eye, and respiratory irritation, as well as potential harm to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is essential.
Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile) |
| Causes serious eye irritation. | Safety glasses with side shields or goggles | |
| May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. | |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Prevent release to the environment. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended procedure for the disposal of this compound from the point of generation to final collection.
Experimental Workflow for Waste Segregation
Caption: Waste Segregation Workflow for this compound.
Detailed Disposal Procedures
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as hazardous chemical waste.
-
Segregate waste into two main streams: liquid and solid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
-
-
Liquid Waste Management:
-
Container: Use a designated, leak-proof, and chemically compatible container for all liquid waste containing this compound (e.g., used staining solutions, supernatant, and rinses). A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation (when the first drop of waste was added)
-
The name of the principal investigator and laboratory contact information.
-
-
Storage: Keep the liquid waste container securely capped at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from drains and direct sunlight.
-
-
Solid Waste Management:
-
Container: Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, gloves, and absorbent paper, in a designated, durable, and sealable plastic bag or a puncture-resistant container.
-
Labeling: Clearly label the bag or container as "this compound Solid Waste" with the associated hazards.
-
Storage: Once the solid waste container is full, seal it and store it in the SAA alongside the liquid waste.
-
-
Decontamination of Glassware:
-
If you need to reuse glassware, rinse it thoroughly with an appropriate solvent (e.g., ethanol or acetone) to remove the fluorescent probe.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE (gloves, lab coat, and eye protection).
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Once the waste containers are full or have been in storage for the maximum time allowed by your institution (typically 6-12 months), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Logical Relationship for Safe Disposal
Navigating the Safe Handling and Disposal of ER PhotoFlipper 32
For researchers, scientists, and drug development professionals utilizing ER PhotoFlipper 32, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this novel ER tracker in the laboratory. By adhering to these procedural, step-by-step guidelines, you can confidently integrate this compound into your experimental workflows while maintaining a secure research environment.
Immediate Safety and Handling Protocols
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar fluorescent probes and ER trackers. As a standard laboratory practice, it is crucial to treat all new and uncharacterized substances as potentially hazardous.
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3]
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Storage and Stability:
Proper storage is critical to maintain the integrity and stability of this compound. Based on information for similar fluorescent probes, the following storage conditions are recommended.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C or -80°C.[4][5] |
| Light Sensitivity | Protect from light. |
| Moisture | Store in a dry environment. |
| Stock Solutions | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols: Preparation of Stock and Working Solutions
The following is a generalized protocol for the preparation of this compound solutions, based on common procedures for similar ER tracker dyes.
1. Preparation of Stock Solution (e.g., 1 mM):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 1 mM concentration. Note: DMSO is known to facilitate the entry of organic molecules into tissues, so handle with particular caution.
-
Mix thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
2. Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium - HBSS/Ca/Mg) to the desired working concentration (typically in the range of 100 nM to 1 µM).
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound, including stock solutions, working solutions, and contaminated materials, should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Stock & Working Solutions | Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the sink. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Aqueous Waste from Experiments | Collect all aqueous waste containing the probe for hazardous waste disposal. Do not pour down the drain. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from receiving the product to the final disposal of waste, incorporating essential safety measures at each step.
References
- 1. Laboratory Safety | Imaging and Microscopy Facility [imf.ucmerced.edu]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
